2,5-dichloro-N-phenylbenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2S/c13-9-6-7-11(14)12(8-9)18(16,17)15-10-4-2-1-3-5-10/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUYGJHHMRQKIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Chemical Properties of 2,5-dichloro-N-phenylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-dichloro-N-phenylbenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class of molecules. The sulfonamide functional group is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, and potential biological activities, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively available in the public domain, its properties can be reliably inferred from its chemical structure and data from closely related analogs.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | N-(2,5-Dichlorophenyl)benzenesulfonamide[1] | 2,5-dichloro-N-(3-methylphenyl)benzenesulfonamide |
| Molecular Formula | C₁₂H₉Cl₂NO₂S[2] | C₁₂H₉Cl₂NO₂S[1] | C₁₃H₁₁Cl₂NO₂S |
| Molecular Weight | 302.18 g/mol [2] | 302.16 g/mol [1] | 316.21 g/mol |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, acetone, and acetonitrile. | Recrystallized from dilute ethanol. | Soluble in dichloromethane.[3] |
Spectral Data
Infrared (IR) Spectroscopy: The IR spectrum of a related compound, N-(2,5-Dichlorophenyl)benzenesulfonamide, was used for its characterization, indicating its utility in identifying key functional groups.[4] The expected characteristic IR absorption bands for this compound would include:
-
N-H stretch: A peak in the region of 3200-3400 cm⁻¹[4]
-
Aromatic C-H stretch: Peaks around 3000-3100 cm⁻¹
-
S=O asymmetric and symmetric stretch: Strong absorptions around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.[4]
-
C-Cl stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The expected chemical shifts would be influenced by the electron-withdrawing nature of the sulfonyl group and the chlorine atoms. For a similar compound, N-(2,5-Dichlorophenyl)benzenesulfonamide, NMR spectra were recorded for its characterization.[4]
Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely show cleavage of the S-N bond and loss of SO₂.
Experimental Protocols
Synthesis of this compound (Analogous Procedure)
A reliable method for the synthesis of N-aryl sulfonamides involves the reaction of a substituted aniline with a benzenesulfonyl chloride in the presence of a base. The following is an adapted protocol based on the synthesis of the closely related compound, 2,5-dichloro-N-(3-methylphenyl)benzenesulfonamide.[3]
Materials:
-
Aniline
-
2,5-dichlorobenzenesulfonyl chloride
-
Dichloromethane (DCM)
-
Triethylamine
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve aniline in dichloromethane in a round-bottom flask.
-
Add 2,5-dichlorobenzenesulfonyl chloride to the solution.
-
Stir the mixture at room temperature.
-
Maintain the pH of the reaction mixture at 8-9 by the dropwise addition of triethylamine.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture to pH 1-2 with 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer (DCM).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Diagram 1: Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Potential Biological Activities and Signaling Pathways
Benzenesulfonamide derivatives are a well-established class of compounds with diverse biological activities. While no specific biological data for this compound has been reported, its structural features suggest potential for anticancer and antimicrobial activities, likely through the inhibition of carbonic anhydrases.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various types of tumors and are associated with tumor progression and resistance to therapy.[5] The sulfonamide moiety is a key pharmacophore for CA inhibitors, as the deprotonated sulfonamide nitrogen can coordinate to the zinc ion in the active site of the enzyme, leading to potent inhibition.[6] The presence of two chlorine atoms on the benzene ring of this compound may influence its binding affinity and selectivity for different CA isoforms.
Diagram 2: Carbonic Anhydrase Inhibition Pathway
References
- 1. N-(2,5-Dichloro-phen-yl)benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C12H9Cl2NO2S | CID 3805784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: Structure and Conformation of 2,5-dichloro-N-phenylbenzenesulfonamide
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular structure and conformational properties of 2,5-dichloro-N-phenylbenzenesulfonamide, based on crystallographic and spectroscopic studies. The document outlines the key structural parameters, experimental protocols for its synthesis and characterization, and a summary of its molecular geometry.
Molecular Structure and Conformation
This compound (C₁₂H₉Cl₂NO₂S) is an arylsulfonamide characterized by a benzenesulfonyl chloride moiety linked to a 2,5-dichloroaniline group via a sulfonamide bond. The structural integrity and conformational preferences of this molecule are dictated by the interplay of steric and electronic effects imparted by its constituent groups.
The solid-state conformation has been elucidated by single-crystal X-ray diffraction. The molecule adopts a bent conformation at the sulfur atom. A key feature is the relative orientation of the two aromatic rings, which are significantly twisted with respect to each other. This twisted arrangement is a common feature in N-arylbenzenesulfonamides and is influenced by the steric hindrance between the rings and the geometry of the central C-S-N-C bridge.
An intramolecular hydrogen bond between the sulfonamide hydrogen (N-H) and the ortho-chloro substituent on the aniline ring (N-H···Cl) is a defining characteristic of its solid-state structure.[1][2] This interaction plays a significant role in stabilizing the observed conformation. In the crystal lattice, molecules are further linked into chains by intermolecular N-H···O hydrogen bonds, where the sulfonamide hydrogen of one molecule interacts with a sulfonyl oxygen of an adjacent molecule.[1][2]
Below is a diagram illustrating the key conformational relationships within the molecule.
Caption: Logical relationship of key conformational features.
Quantitative Structural Data
The structural parameters of this compound have been determined with precision through single-crystal X-ray diffraction. While a full list of individual bond lengths and angles is contained within the corresponding Crystallographic Information File (CIF), the key data defining the crystal and molecular conformation are summarized below.
Table 1: Crystallographic Data
| Parameter | Value | Reference |
| Chemical Formula | C₁₂H₉Cl₂NO₂S | [1] |
| Formula Weight | 302.16 g/mol | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/n | [2] |
| a (Å) | 9.595 (1) | [1] |
| b (Å) | 14.188 (2) | [1] |
| c (Å) | 10.424 (1) | [1] |
| β (°) | 114.42 (2) | [1] |
| Volume (ų) | 1292.1 (3) | [1] |
| Z (molecules/unit cell) | 4 | [1] |
| Temperature (K) | 299 | [1] |
Table 2: Key Conformational Parameters
| Parameter | Value | Reference |
| C—SO₂—NH—C Torsion Angle (°) | 66.4 (2) | [1][2] |
| Dihedral Angle between Aromatic Rings (°) | 73.3 (1) | [1][2] |
| N—H Bond Conformation vs. ortho-Cl | syn | [1][2] |
Spectroscopic Characterization
Table 3: Expected IR Absorption Regions
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N—H (sulfonamide) | Stretching | 3300 - 3200 |
| C—H (aromatic) | Stretching | 3100 - 3000 |
| S=O (sulfonyl) | Asymmetric Stretching | 1370 - 1335 |
| S=O (sulfonyl) | Symmetric Stretching | 1180 - 1160 |
| C=C (aromatic) | Stretching | 1600 - 1450 |
| C—N | Stretching | 1335 - 1250 |
| C—S | Stretching | 800 - 600 |
| C—Cl | Stretching | 850 - 550 |
Table 4: Expected ¹H-NMR Chemical Shift Regions
| Proton Type | Multiplicity | Expected Chemical Shift (δ, ppm) |
| N—H (sulfonamide) | Singlet | 8.5 - 10.5 |
| Aromatic (C₆H₅) | Multiplet | 7.2 - 7.8 |
| Aromatic (C₆H₃Cl₂) | Multiplet | 7.0 - 7.5 |
Experimental Protocols
Synthesis of this compound[1]
The synthesis is a two-step process involving the formation of benzenesulfonyl chloride followed by its reaction with 2,5-dichloroaniline.
Caption: Workflow for the synthesis of the title compound.
-
Preparation of Benzenesulfonyl Chloride: A solution of benzene (10 ml) in chloroform (40 ml) is cooled to 0°C. Chlorosulfonic acid (25 ml) is added dropwise. After the initial evolution of hydrogen chloride gas subsides, the reaction mixture is allowed to warm to room temperature.
-
Isolation: The mixture is then carefully poured into a beaker containing crushed ice. The chloroform layer is separated, washed with cold water, and subsequently evaporated to yield the benzenesulfonyl chloride intermediate.
-
Sulfonamide Formation: The crude benzenesulfonyl chloride is treated with a stoichiometric amount of 2,5-dichloroaniline. The mixture is boiled for 10 minutes.
-
Precipitation and Purification: The reaction mixture is cooled to room temperature and poured into approximately 100 ml of ice-cold water. The resulting solid precipitate is collected by suction filtration and washed thoroughly with cold water. The final product is purified by recrystallization from a dilute ethanol solution to a constant melting point.
Single-Crystal X-ray Diffraction[1]
-
Crystal Growth: Colorless, rod-like single crystals suitable for X-ray diffraction were grown by the slow evaporation of an ethanolic solution of the purified compound at room temperature.
-
Data Collection: A crystal of suitable size (approx. 0.44 × 0.40 × 0.32 mm) was mounted on an Oxford Diffraction Xcalibur diffractometer equipped with a Sapphire CCD detector. Data were collected at 299 K using Mo Kα radiation.
-
Structure Solution and Refinement: A total of 5199 reflections were measured. The crystal structure was solved using the SHELXS97 program and refined using SHELXL97. The hydrogen atom of the NH group was located in a difference map and its position was subsequently restrained during refinement.
Biological Activity and Signaling Pathways
A review of the current scientific literature did not identify any specific studies detailing the biological activity or the modulation of signaling pathways for this compound. While the broader class of sulfonamides is known to contain many compounds with significant biological activities (e.g., antibacterial, anti-inflammatory), the title compound itself does not appear to be a focus of drug development or biological research. Therefore, no signaling pathway diagrams are applicable.
Conclusion
This compound is a structurally well-characterized compound. Its solid-state conformation is defined by a significant twist between its two aromatic rings and is stabilized by a notable intramolecular N-H···Cl hydrogen bond. The synthesis and crystallographic analysis are well-documented, providing a clear protocol for its preparation and structural verification. While its spectroscopic profile is consistent with its structure, detailed public data is sparse. There is currently no evidence in the literature to suggest significant biological activity for this specific molecule. This guide provides a foundational summary for researchers interested in the physicochemical properties of arylsulfonamides.
References
Technical Guide: 2,5-dichloro-N-phenylbenzenesulfonamide
This technical guide provides an overview of 2,5-dichloro-N-phenylbenzenesulfonamide, a chemical compound belonging to the benzenesulfonamide class. Due to the limited availability of in-depth data for this specific molecule, this document also draws upon information from closely related structural analogs to provide a broader context for researchers, scientists, and drug development professionals.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉Cl₂NO₂S | [1] |
| Molecular Weight | 302.18 g/mol | [1] |
Synthesis and Experimental Protocols
While a specific protocol for this compound was not detailed in the reviewed literature, the synthesis of structurally similar sulfonamides, such as 2,5-dichloro-N-(3-methylphenyl)benzenesulfonamide and 2,5-dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide, follows a general synthetic route.[3][4] The following is a generalized experimental protocol based on these related compounds.
General Synthesis of N-Aryl-2,5-dichlorobenzenesulfonamides
This protocol describes the reaction of an aniline derivative with 2,5-dichlorobenzenesulfonyl chloride.
Materials:
-
Aniline or a substituted aniline derivative (e.g., m-toluidine, 2,3-dimethylaniline)
-
2,5-dichlorobenzenesulfonyl chloride
-
Dichloromethane (DCM)
-
Triethylamine
-
1M Hydrochloric acid (HCl) solution
-
Sodium carbonate solution (5%) (for neutralization, if needed)
Procedure:
-
Dissolve the aniline derivative in dichloromethane.
-
Add 2,5-dichlorobenzenesulfonyl chloride to the mixture.
-
Stir the reaction mixture at room temperature overnight. The pH should be maintained at 8-9 using triethylamine.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, adjust the pH to 1-2 with a 1M HCl solution.
-
Pour the mixture into a separatory funnel and separate the dichloromethane layer.
-
Evaporate the solvent from the organic layer at room temperature to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., acetonitrile) to obtain the final product.[3][4]
Caption: General workflow for the synthesis of N-aryl-2,5-dichlorobenzenesulfonamides.
Biological Activity
Experimental Model for Biological Activity Screening
The following protocol is adapted from the study of benzenesulfonamide derivatives on an isolated rat heart model to assess effects on perfusion pressure and coronary resistance.[5]
Model: Isolated rat heart (Langendorff preparation) Perfusion: Perfused at a constant flow rate of 10 ml/min. Test Compound: 2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide at a concentration of 0.001 nM. Measurements:
-
Perfusion Pressure: Measured to determine changes in vascular resistance.
-
Coronary Resistance: Calculated as the ratio of perfusion pressure (mm Hg) to coronary flow (mL/min). Comparison: Effects are compared to a control (absence of the compound) and other benzenesulfonamide derivatives.[5]
Quantitative Data from a Structurally Related Analog
The following table summarizes the reported effects of 2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide on perfusion pressure and coronary resistance.
| Parameter | Compound | Observation |
| Perfusion Pressure | 2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide | No significant decrease observed compared to control.[5] |
| Coronary Resistance | 2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide | No significant decrease observed compared to control.[5] |
It is important to note that another analog, 4-(2-aminoethyl)-benzenesulfonamide, did show a significant decrease in both perfusion pressure and coronary resistance in the same study.[5]
Caption: Workflow for assessing the biological activity of benzenesulfonamide derivatives.
Potential Mechanism of Action
While the direct target of this compound is not specified, some sulfonamide derivatives are known to interact with various biological targets. For instance, 2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide has been identified as an inhibitor of Fructose-1,6-bisphosphatase 1, a rate-limiting enzyme in gluconeogenesis.[6] This suggests that derivatives of 2,5-dichlorobenzenesulfonamide could potentially be explored for their roles in metabolic pathways.
Caption: Inhibition of Fructose-1,6-bisphosphatase 1 by a sulfonamide derivative.
Conclusion
This compound is a compound for which detailed public data is limited. However, by examining its structural analogs, it is possible to infer potential synthetic routes and biological screening methods. The benzenesulfonamide scaffold is present in a variety of biologically active molecules, suggesting that this compound and its derivatives could be of interest for further investigation in drug discovery and development. Future research should focus on the direct synthesis, characterization, and biological evaluation of this compound to fully elucidate its properties and potential applications.
References
- 1. 2,5-дихлор-N-phenylbenzenesulfonamide | 91498-90-7 [m.chemicalbook.com]
- 2. This compound | C12H9Cl2NO2S | CID 3805784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,5-Dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 6. go.drugbank.com [go.drugbank.com]
Molecular weight and formula of 2,5-dichloro-N-phenylbenzenesulfonamide.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 2,5-dichloro-N-phenylbenzenesulfonamide.
Core Compound Information
Chemical Formula: C₁₂H₉Cl₂NO₂S[1]
Molecular Weight: 302.18 g/mol
Physicochemical Data
A summary of the key physicochemical properties of this compound and a closely related isomer, N-(2,5-Dichlorophenyl)benzenesulfonamide, are presented below for comparative analysis.
| Property | Value (this compound) | Value (N-(2,5-Dichlorophenyl)benzenesulfonamide) |
| Molecular Formula | C₁₂H₉Cl₂NO₂S | C₁₂H₉Cl₂NO₂S |
| Molecular Weight | 302.18 g/mol | 302.16 g/mol [2] |
| CAS Number | 91498-90-7 | Not specified |
Synthesis and Experimental Protocols
Synthesis of N-(2,5-Dichlorophenyl)benzenesulfonamide: [2]
-
Preparation of Benzenesulfonyl Chloride: Chloroform (40 ml) is added to benzene (10 ml) and the solution is cooled to 0°C. Chlorosulfonic acid (25 ml) is then added dropwise. After the initial evolution of hydrogen chloride gas subsides, the reaction mixture is brought to room temperature and subsequently poured over crushed ice. The chloroform layer, containing the benzenesulfonyl chloride, is separated and washed with cold water. The chloroform is then evaporated.
-
Sulfonamide Formation: The resulting benzenesulfonyl chloride is reacted with a stoichiometric amount of 2,5-dichloroaniline. The mixture is boiled for ten minutes.
-
Purification: The reaction mixture is cooled to room temperature and then added to 100 ml of ice-cold water. The resulting solid product is collected by suction filtration and washed thoroughly with cold water. The crude product is then recrystallized from dilute ethanol to a constant melting point to yield pure N-(2,5-Dichlorophenyl)benzenesulfonamide.
Potential Biological Activity
While specific studies on the biological activity of this compound are limited, the broader class of benzenesulfonamide derivatives has been the subject of extensive research, revealing a wide range of pharmacological activities.
Benzenesulfonamide derivatives have demonstrated potential as:
-
Anti-inflammatory agents: Certain compounds have shown significant inhibition of carrageenan-induced rat paw edema.
-
Antimicrobial agents: Various derivatives have exhibited potent activity against a range of bacteria and fungi, including E. coli, S. aureus, and C. albicans.
-
Antioxidants: Some benzenesulfonamides have displayed antioxidant properties comparable to Vitamin C.
Furthermore, a related compound, 2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide, has been identified as an inhibitor of Fructose-1,6-bisphosphatase 1, a key enzyme in gluconeogenesis. Additionally, other chlorine-substituted benzenesulfonamide complexes have shown promising protistocidal activity. These findings suggest that this compound may also possess interesting biological properties worthy of investigation.
Diagrams
Synthesis Workflow for N-(2,5-Dichlorophenyl)benzenesulfonamide
Caption: General synthesis workflow for N-aryl-benzenesulfonamides.
References
Potential Mechanism of Action for 2,5-dichloro-N-phenylbenzenesulfonamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential mechanism of action for the compound 2,5-dichloro-N-phenylbenzenesulfonamide. In the absence of direct experimental data for this specific molecule, this paper hypothesizes its activity as an inhibitor of the Mdm2-p53 protein-protein interaction, a well-established target for anticancer drug discovery. This hypothesis is predicated on the known biological activities of the broader benzenesulfonamide chemical class. This document provides a detailed overview of the Mdm2-p53 signaling pathway, proposes a logical framework for the inhibitory action of this compound, and presents a comprehensive suite of experimental protocols to validate this hypothesis. Quantitative data from analogous inhibitor studies are summarized, and key concepts are visualized through signaling pathway and experimental workflow diagrams.
Introduction: The Mdm2-p53 Axis as a Therapeutic Target
The tumor suppressor protein p53 plays a critical role in maintaining cellular homeostasis by orchestrating cell cycle arrest, DNA repair, and apoptosis in response to cellular stress. The activity of p53 is tightly regulated by its principal negative regulator, the E3 ubiquitin ligase Mdm2. In many human cancers, the p53 pathway is inactivated, not by mutation of the p53 gene itself, but by the overexpression of Mdm2. This overexpression leads to the excessive ubiquitination and subsequent proteasomal degradation of p53, effectively abrogating its tumor-suppressive functions.
The interaction between Mdm2 and p53 occurs within a well-defined hydrophobic cleft on the surface of Mdm2, which binds to the N-terminal transactivation domain of p53. Small molecules that can occupy this cleft and disrupt the Mdm2-p53 interaction have emerged as a promising class of anticancer therapeutics. By preventing p53 degradation, these inhibitors can restore its function, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Hypothesized Mechanism of Action for this compound
While direct evidence is currently unavailable for this compound, its chemical scaffold, a benzenesulfonamide derivative, is present in a variety of compounds with demonstrated biological activity. Notably, several small molecules incorporating the benzenesulfonamide moiety have been investigated as inhibitors of protein-protein interactions, including the Mdm2-p53 axis.
We hypothesize that this compound acts as a competitive inhibitor of the Mdm2-p53 interaction. The molecule's structural features, including its aromatic rings and sulfonamide linker, may allow it to mimic the key hydrophobic residues of p53 (Phe19, Trp23, and Leu26) that are essential for binding to the Mdm2 cleft. By occupying this pocket, this compound would sterically hinder the binding of p53, thereby preventing its Mdm2-mediated ubiquitination and degradation. This would lead to the stabilization and accumulation of p53, allowing it to transcriptionally activate its downstream target genes, such as p21 (CDKN1A), which promotes cell cycle arrest, and PUMA and BAX, which induce apoptosis.
Quantitative Data from Analogous Mdm2-p53 Inhibitors
To provide a framework for the potential potency of this compound, the following table summarizes quantitative data for well-characterized small molecule inhibitors of the Mdm2-p53 interaction. These values are typically determined using the experimental protocols detailed in the subsequent section.
| Compound | Assay Type | Target | IC50 / Ki | Reference |
| Nutlin-3a | ELISA | Mdm2-p53 | IC50 = 90 nM | [1] |
| MI-219 | Fluorescence Polarization | Mdm2-p53 | Ki = 5 nM | [1] |
| RG7112 (Idasanutlin) | TR-FRET | Mdm2-p53 | IC50 = 18 nM | [2][3] |
| AMG 232 | Fluorescence Polarization | Mdm2-p53 | Ki = 0.6 nM | [4] |
| NSC 279287 (Sulfonamide) | ELISA | Mdm2-p53 | IC50 = 31.8 µM | [1] |
Detailed Experimental Protocols
The following protocols describe standard assays used to identify and characterize inhibitors of the Mdm2-p53 interaction.
Fluorescence Polarization (FP) Assay
This assay measures the disruption of the Mdm2-p53 complex by monitoring changes in the polarization of fluorescently labeled p53 peptide.
-
Objective: To determine the in vitro potency (IC50) of this compound in inhibiting the Mdm2-p53 interaction.[5]
-
Materials:
-
Recombinant human Mdm2 protein (N-terminal domain).
-
Fluorescently labeled p53 peptide (e.g., TAMRA-labeled).
-
Assay buffer (e.g., PBS, 0.01% Tween-20).
-
384-well black microplates.
-
Microplate reader with fluorescence polarization capabilities.
-
-
Procedure:
-
Prepare a solution of the fluorescently labeled p53 peptide and Mdm2 protein in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.
-
Serially dilute the test compound (this compound) in DMSO and then in assay buffer.
-
Add the diluted compound to the microplate wells.
-
Add the Mdm2/p53-peptide complex to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.
-
Measure the fluorescence polarization of each well.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
This solid-phase immunoassay quantifies the inhibition of the Mdm2-p53 interaction.
-
Objective: To confirm the inhibitory activity of this compound on the Mdm2-p53 interaction.[6]
-
Materials:
-
Recombinant human Mdm2 protein.
-
Recombinant human p53 protein (biotinylated).
-
Streptavidin-coated microplate.
-
Anti-Mdm2 primary antibody.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., 2N H2SO4).
-
Wash buffer (e.g., PBST).
-
-
Procedure:
-
Coat the streptavidin-coated microplate with biotinylated p53.
-
Wash the plate to remove unbound p53.
-
Add Mdm2 protein pre-incubated with various concentrations of the test compound.
-
Incubate to allow for binding.
-
Wash the plate to remove unbound Mdm2 and the compound.
-
Add the anti-Mdm2 primary antibody and incubate.
-
Wash and add the HRP-conjugated secondary antibody.
-
Incubate and wash.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and measure the absorbance at 450 nm.
-
Cell-Based p53 Activation Assay
This assay determines the ability of the compound to stabilize and activate p53 in a cellular context.
-
Objective: To assess the cellular efficacy of this compound in activating the p53 pathway.[7]
-
Materials:
-
Human cancer cell line with wild-type p53 (e.g., MCF-7, U2OS).
-
Cell culture medium and supplements.
-
Lysis buffer.
-
Antibodies for Western blotting (anti-p53, anti-p21, anti-Mdm2, anti-actin/tubulin).
-
-
Procedure:
-
Culture the cells to an appropriate confluency.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Harvest and lyse the cells.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using antibodies against p53, p21, Mdm2, and a loading control.
-
Analyze the protein band intensities to determine the dose-dependent accumulation of p53 and its downstream targets.
-
Conclusion
The benzenesulfonamide scaffold represents a promising starting point for the development of novel anticancer agents. Based on the available literature for this class of compounds, it is hypothesized that this compound may function as an inhibitor of the Mdm2-p53 protein-protein interaction. This technical guide provides a comprehensive framework for the experimental validation of this hypothesis, from initial in vitro screening to cell-based functional assays. The successful validation of this proposed mechanism of action would position this compound as a valuable lead compound for further optimization in the pursuit of new p53-reactivating cancer therapies.
References
- 1. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and Orally Active Small-Molecule Inhibitors of the MDM2-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Literature Review of Benzenesulfonamide Compounds: A Technical Guide for Researchers
Introduction
Benzenesulfonamide and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The versatility of the benzenesulfonamide scaffold, characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂), has allowed for its incorporation into drugs targeting a diverse range of physiological processes. This technical guide provides a comprehensive literature review of benzenesulfonamide compounds, intended for researchers, scientists, and drug development professionals. It delves into their synthesis, mechanisms of action, structure-activity relationships, and therapeutic applications, with a focus on their roles as enzyme inhibitors.
Synthesis of Benzenesulfonamide Compounds
The synthesis of benzenesulfonamide derivatives is a well-established area of organic chemistry, with several reliable methods available. The most common approach involves the reaction of a substituted aniline with benzenesulfonyl chloride or a derivative thereof.
General Synthetic Protocol via Sulfonyl Chloride
A prevalent method for synthesizing benzenesulfonamide derivatives involves the reaction of an aryl or heterocyclic amine with a benzenesulfonyl chloride in the presence of a base.
Experimental Protocol:
-
Reaction Setup: To a solution of the desired amine (1 equivalent) in a suitable solvent (e.g., pyridine, dichloromethane, or tetrahydrofuran) at 0°C, add benzenesulfonyl chloride (1.1 equivalents) portion-wise.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature for a period ranging from a few hours to overnight, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure benzenesulfonamide derivative.
Therapeutic Applications and Mechanisms of Action
Benzenesulfonamide derivatives have been successfully developed as inhibitors for a variety of enzymes, leading to their use in treating a range of diseases, from cancer to infectious diseases and inflammatory conditions.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms of CAs are involved in physiological and pathological processes, including pH regulation, fluid secretion, and tumorigenesis. The sulfonamide group of benzenesulfonamide-based inhibitors coordinates with the zinc ion in the active site of the enzyme, leading to potent inhibition.
Signaling Pathway in Cancer:
In hypoxic tumors, the upregulation of CA IX and CA XII contributes to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and metastasis. Benzenesulfonamide inhibitors that selectively target these isoforms can counteract this acidification, thereby inhibiting tumor progression.
Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms
The following table summarizes the inhibition constants (Ki) of various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide | 250 | 12 | 25 | 5.7 | [1] |
| Celecoxib | >10000 | 8500 | 45 | 480 | [1] |
| Indisulam | 9800 | 9500 | 3.2 | 4.5 | [1] |
| SLC-0111 | 9600 | 108 | 5.9 | 41.5 | [2] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
The inhibitory activity of benzenesulfonamide compounds against carbonic anhydrase is commonly determined using a stopped-flow spectrophotometer to measure the kinetics of CO₂ hydration.
-
Reagent Preparation: Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5) containing a pH indicator (e.g., 0.2 mM phenol red). Prepare stock solutions of the benzenesulfonamide inhibitor in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in the assay buffer. Prepare a saturated CO₂ solution by bubbling CO₂ gas through distilled water.
-
Enzyme and Inhibitor Incubation: Pre-incubate the carbonic anhydrase enzyme with the inhibitor solution for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for binding.
-
Stopped-Flow Measurement: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in the stopped-flow instrument.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time at its maximum wavelength (e.g., 557 nm for phenol red). The initial rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction rates from the absorbance data. Determine the IC₅₀ or Kᵢ values by plotting the enzyme activity against the inhibitor concentration and fitting the data to an appropriate inhibition model.
Tropomyosin Receptor Kinase (Trk) Inhibitors
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling is implicated in various cancers. Benzenesulfonamide-based compounds have been developed as potent inhibitors of Trk kinases.
Signaling Pathway in Cancer:
The binding of neurotrophins to Trk receptors leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the Ras/MAPK/ERK and PI3K/Akt pathways. These pathways promote cell proliferation, survival, and differentiation. Benzenesulfonamide Trk inhibitors block the ATP binding site of the kinase domain, thereby inhibiting these downstream oncogenic signals.
Experimental Protocol: TrkA Kinase Activity Assay (ELISA)
An Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to screen for and characterize TrkA kinase inhibitors.
-
Plate Coating: Coat a 96-well microplate with a substrate for TrkA, such as a poly(Glu, Tyr) peptide, and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Kinase Reaction: Add the TrkA enzyme, ATP, and the benzenesulfonamide test compound at various concentrations to the wells. Incubate for a specified time (e.g., 1 hour) at 37°C to allow the phosphorylation reaction to occur.
-
Detection: Wash the plate and add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody). Incubate for 1-2 hours at room temperature.
-
Secondary Antibody and Substrate: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. After incubation and washing, add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.
-
Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Pharmacokinetics of Benzenesulfonamide Drugs
The clinical success of benzenesulfonamide-based drugs is also dependent on their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Below are pharmacokinetic data for two widely used drugs containing the benzenesulfonamide moiety: celecoxib (a COX-2 inhibitor) and pazopanib (a multi-targeted tyrosine kinase inhibitor).
Table of Pharmacokinetic Parameters of Celecoxib and Pazopanib
| Parameter | Celecoxib | Pazopanib | Reference |
| Bioavailability | ~22-40% (fasted) | 14-39% | [3] |
| Time to Peak (Tmax) | 2-4 hours | 2-4 hours | [3][4] |
| Protein Binding | >97% | >99% | [3][4] |
| Volume of Distribution (Vd) | ~400 L | ~12 L | [3][4] |
| Metabolism | Primarily via CYP2C9 | Primarily via CYP3A4 | [3][4] |
| Elimination Half-life (t½) | ~11 hours | ~31 hours | [3][5] |
| Excretion | Mainly as metabolites in feces and urine | Mainly in feces | [3][4] |
Conclusion
The benzenesulfonamide scaffold remains a highly privileged structure in drug discovery, yielding a multitude of clinically successful drugs. The ability to readily synthesize a diverse library of derivatives, coupled with their capacity to potently and selectively inhibit key enzymes, ensures their continued importance in the development of novel therapeutics. This technical guide has provided an in-depth overview of the synthesis, mechanisms of action, and key experimental protocols related to benzenesulfonamide compounds, offering a valuable resource for researchers in the field. Further exploration into novel targets and the optimization of pharmacokinetic properties will undoubtedly lead to the discovery of new and improved benzenesulfonamide-based medicines.
References
- 1. Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I trial of pazopanib in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery and Synthesis of Novel N-phenylbenzenesulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The N-phenylbenzenesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the discovery and synthesis of novel analogs, offering a comprehensive resource for researchers engaged in the development of next-generation therapeutics. From potent anti-inflammatory and anticancer agents to novel inhibitors of key signaling pathways, the versatility of this chemical class continues to inspire innovation in drug discovery.
Therapeutic Potential and Structure-Activity Relationships
N-phenylbenzenesulfonamide derivatives have been extensively investigated for a wide array of pharmacological applications. The structural simplicity and synthetic tractability of the core scaffold make it an ideal starting point for the design of targeted therapies. Key therapeutic areas where these analogs have shown significant promise include:
-
Anti-inflammatory Activity: Several N-phenylbenzenesulfonamide derivatives exhibit potent anti-inflammatory properties. For instance, compounds 4a and 4c have been shown to inhibit carrageenan-induced rat-paw edema by up to 94.69%.[1][2]
-
Antimicrobial and Antioxidant Effects: Novel carboxamide derivatives of benzenesulfonamide have demonstrated significant antimicrobial activity against a range of pathogens, including E. coli, S. aureus, and C. albicans.[1][2] Some analogs also exhibit antioxidant properties comparable to Vitamin C.[1]
-
Cancer Therapy: The N-phenylbenzenesulfonamide chemotype has been identified as a novel inhibitor of Lactate Dehydrogenase A (LDHA), a key enzyme in cancer cell metabolism.[3] Optimized compounds have demonstrated robust antitumor effects in pancreatic cancer models.[3] Additionally, certain analogs have been identified as potential inhibitors of Tropomyosin receptor kinase A (TrkA), a target in glioblastoma.[4]
-
NLRP3 Inflammasome Inhibition: Novel N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide and biphenyl-sulfonamide analogs have been discovered as potent inhibitors of the NLRP3 inflammasome, a key driver of inflammation in various diseases.[5][6]
-
Enzyme Inhibition: Derivatives of this scaffold have shown inhibitory activity against various enzymes, including carbonic anhydrases (implicated in glaucoma and cancer) and cholinesterases (relevant to Alzheimer's disease).[7]
-
Cardiovascular Effects: Some benzenesulfonamide derivatives have been shown to lower blood pressure and coronary resistance, suggesting potential applications in cardiovascular disease.[8]
The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on both the phenyl and benzenesulfonamide rings play a crucial role in determining the biological activity and selectivity of these compounds.[9][10]
Synthesis of N-phenylbenzenesulfonamide Analogs
The synthesis of N-phenylbenzenesulfonamide and its derivatives is typically achieved through the condensation of an aniline with a benzenesulfonyl chloride. Several methods have been developed to improve efficiency and yield.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of novel N-phenylbenzenesulfonamide analogs.
Caption: General workflow for the synthesis and biological evaluation of novel N-phenylbenzenesulfonamide analogs.
Experimental Protocols
The traditional method for synthesizing N-phenylbenzenesulfonamide involves the reaction of an amine with a sulfonyl chloride in the presence of a base.[11]
Materials:
-
Aniline (or substituted aniline)
-
Benzenesulfonyl chloride (or substituted benzenesulfonyl chloride)
-
Pyridine or Triethylamine (base)
-
Tetrahydrofuran (THF) (solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
Dissolve the aniline derivative in THF in a round-bottom flask.
-
Add the base (e.g., pyridine) to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of the benzenesulfonyl chloride derivative in THF to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
A modified Schotten-Baumann reaction can also be employed for the synthesis of N-alkylbenzenesulfonamides.[12] This method involves the reaction of an amine with an acyl halide in a two-phase solvent system with a base.[11]
To promote greener chemistry, solvent-free methods have been developed using catalysts such as ZnO nanoparticles.[11] These reactions often proceed rapidly at room temperature with high yields.[11]
Key Signaling Pathways Modulated by N-phenylbenzenesulfonamide Analogs
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines IL-1β and IL-18. Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[5][6]
Caption: N-phenylbenzenesulfonamide analogs can inhibit the activation of the NLRP3 inflammasome, thereby blocking downstream inflammatory signaling.
Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress or small molecule inhibitors, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.
Caption: Certain N-phenylbenzenesulfonamide analogs can inhibit the Keap1-Nrf2 protein-protein interaction, leading to Nrf2 stabilization and the activation of antioxidant gene expression.[13]
Quantitative Data Summary
The following tables summarize key quantitative data for various N-phenylbenzenesulfonamide analogs from the literature.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | E. coli (mg/mL) | S. aureus (mg/mL) | P. aeruginosa (mg/mL) | S. typhi (mg/mL) | B. subtilis (mg/mL) | C. albicans (mg/mL) | A. niger (mg/mL) | Reference |
| 4a | - | - | 6.67 | 6.45 | - | - | - | [1][2] |
| 4d | 6.72 | - | - | - | - | - | - | [1][2] |
| 4e | - | - | - | - | - | 6.63 | 6.28 | [1][2] |
| 4f | - | - | - | - | 6.63 | - | - | [1][2] |
| 4h | - | 6.63 | - | - | - | 6.63 | - | [1][2] |
Table 2: Enzyme Inhibition (IC50 / Ki)
| Compound | Target Enzyme | IC50 / Ki | Reference |
| Compound 8 | Carbonic Anhydrase I | 45.7 ± 0.46 nM (Ki) | [7] |
| Compound 2 | Carbonic Anhydrase II | 33.5 ± 0.38 nM (Ki) | [7] |
| Compound 8 | Acetylcholinesterase | 31.5 ± 0.33 nM (Ki) | [7] |
| Compound 8 | Butyrylcholinesterase | 24.4 ± 0.29 nM (Ki) | [7] |
| Compound 9 | Lactate Dehydrogenase A | 720 nM (IC50) | [3] |
| Compound 28 | Lactate Dehydrogenase A | 156 nM (IC50) | [3] |
| AL106 | Anti-GBM (TrkA) | 58.6 µM (IC50) | [4] |
| H28 | NLRP3 Inflammasome | 0.57 µM (IC50) | [6] |
| MPO-0186 | mPGES-1 | 0.49 µM (IC50) | [14] |
| Compound 12d | Keap1-Nrf2 PPI | 64.5 nM (FP IC50) | [13] |
Table 3: Anti-inflammatory Activity
| Compound | Model | ED50 | Reference |
| 15c | Carrageenan-induced edema | 68 ± 2.2 µM/kg | [15] |
| 15d | Carrageenan-induced edema | 51 ± 0.7 µM/kg | [15] |
| Celecoxib | Carrageenan-induced edema | 86 ± 1.1 µM/kg | [15] |
Conclusion and Future Directions
The N-phenylbenzenesulfonamide scaffold represents a highly versatile platform for the development of novel therapeutics. The ease of synthesis and the ability to modulate a wide range of biological targets make it an attractive starting point for drug discovery campaigns. Future research in this area should focus on the development of more selective and potent analogs, leveraging computational modeling and high-throughput screening to accelerate the discovery process. Furthermore, a deeper understanding of the pharmacokinetic and toxicological profiles of these compounds will be crucial for their successful translation into clinical candidates. The continued exploration of this chemical space holds immense promise for addressing unmet medical needs across various disease areas.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Machine-Learning-Driven Discovery of N-Phenylbenzenesulfonamides as a Novel Chemotype for Lactate Dehydrogenase A Inhibition with Anti-Pancreatic Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 9. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N-Phenylbenzenesulfonamide | 1678-25-7 | Benchchem [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Research Portal [scholarship.libraries.rutgers.edu]
- 14. Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 2,5-dichloro-N-phenylbenzenesulfonamide: A Technical Guide
For Immediate Release
[City, State] – A comprehensive technical guide released today delves into the therapeutic targets of the chemical compound 2,5-dichloro-N-phenylbenzenesulfonamide, offering valuable insights for researchers, scientists, and professionals in the field of drug development. This whitepaper provides a detailed overview of the compound's known biological activities, with a focus on its potential as an antiviral agent targeting influenza virus entry.
Recent research has identified the hemagglutinin (HA) protein of the influenza virus as a primary target for aryl sulfonamides, a class of compounds to which this compound belongs. A closely related derivative, 2,5-dichloro-N-ethyl-N-(o-tolyl)-benzenesulfonamide, has been shown to inhibit the entry and replication of diverse influenza viruses by directly targeting the HA protein and preventing the membrane fusion it mediates. While direct experimental data for this compound's anti-influenza activity is still emerging, its structural similarity to active compounds strongly suggests a similar mechanism of action and therapeutic potential.
This guide summarizes the current understanding of this compound class, presents relevant experimental protocols, and outlines the key signaling pathways involved.
Quantitative Data Summary
Although specific inhibitory concentrations for this compound are not yet publicly available, the following table presents data for a closely related and investigated analog, 2,5-dichloro-N-ethyl-N-(o-tolyl)-benzenesulfonamide, to provide a comparative baseline for its potential efficacy.
| Compound | Target Protein | Assay Type | Endpoint | Value | Virus Strain |
| 2,5-dichloro-N-ethyl-N-(o-tolyl)-benzenesulfonamide | Hemagglutinin (HA) | Hemolysis Assay | Inhibition | Robust | Influenza A |
| 2,5-dichloro-N-ethyl-N-(o-tolyl)-benzenesulfonamide | Viral Replication | smRNA-FISH | Reduction of viral mRNA | Significant | A/WSN/33 |
| 2,5-dichloro-N-ethyl-N-(o-tolyl)-benzenesulfonamide | Viral Protein Expression | Western Blot | Reduction of NP and M1 proteins | Significant | A/WSN/33 |
Key Signaling Pathway and Mechanism of Action
The primary proposed mechanism of action for aryl sulfonamides like this compound in an antiviral context is the inhibition of influenza virus entry into host cells. This is achieved by targeting the viral surface glycoprotein, hemagglutinin (HA).
Figure 1. Proposed mechanism of action for this compound in inhibiting influenza virus entry.
The process begins with the influenza virus attaching to sialic acid receptors on the host cell surface via its hemagglutinin protein. The virus is then internalized into an endosome. The acidic environment of the endosome typically triggers a conformational change in HA, leading to the fusion of the viral and endosomal membranes and the release of viral genetic material into the cytoplasm. This compound is hypothesized to bind to HA, preventing this crucial conformational change and thereby inhibiting membrane fusion and subsequent viral replication.
Experimental Protocols
To facilitate further investigation into the therapeutic targets of this compound, this section details the methodologies for key experiments cited in the analysis of its analogs.
Synthesis of this compound
The synthesis of this compound is achieved through a standard sulfonamide formation reaction.[1]
Workflow:
Figure 2. Synthetic workflow for this compound.
Procedure:
-
Aniline is dissolved in a suitable solvent, such as dichloromethane.
-
2,5-Dichlorobenzenesulfonyl chloride is added to the solution.
-
The reaction mixture is stirred at room temperature.
-
Upon completion, the product is isolated and purified, typically by flash chromatography.
Hemolysis Assay
This assay measures the ability of the influenza virus to induce membrane fusion and lysis of red blood cells under low-pH conditions, and the inhibitory effect of the compound on this process.[1]
Methodology:
-
Red blood cells are washed and resuspended in a buffered saline solution.
-
Influenza virus is pre-incubated with varying concentrations of this compound or a vehicle control.
-
The pre-incubated virus is then mixed with the red blood cell suspension.
-
The pH of the mixture is lowered (e.g., to pH 5.0) to induce hemagglutinin-mediated fusion.
-
After incubation, the cells are pelleted by centrifugation.
-
The amount of hemoglobin released into the supernatant, indicative of hemolysis, is quantified by measuring the absorbance at a specific wavelength.
-
The percentage of hemolysis inhibition is calculated relative to the vehicle control.
Single-Molecule RNA Fluorescence In Situ Hybridization (smRNA-FISH)
This technique is used to visualize and quantify viral mRNA levels within infected host cells.[1]
Protocol:
-
Host cells (e.g., A549 lung epithelial cells) are seeded on coverslips and infected with influenza virus.[1]
-
The cells are treated with this compound or a control at the time of infection or at various time points post-infection.
-
At a designated time post-infection (e.g., 8 hours), the cells are fixed and permeabilized.[1]
-
Fluorescently labeled oligonucleotide probes specific for viral mRNAs (e.g., M, HA, NS mRNAs) are hybridized to the fixed cells.
-
The cell nuclei are counterstained with a DNA dye (e.g., DAPI).
-
The coverslips are mounted and imaged using a fluorescence microscope.
-
The number of fluorescent spots, each representing a single viral mRNA molecule, is quantified using image analysis software.
Western Blot Analysis
Western blotting is employed to detect and quantify the levels of specific viral proteins in infected cell lysates.[1]
Procedure:
-
Host cells are infected with influenza virus and treated with the test compound or a control.
-
At a specified time post-infection, the cells are lysed to extract total protein.
-
Protein concentrations are determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the viral proteins of interest (e.g., NP, M1).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
A chemiluminescent substrate is added, and the light emitted is detected, providing a measure of the protein levels.
This technical guide provides a foundational understanding of the therapeutic potential of this compound. The detailed protocols and mechanistic insights are intended to empower researchers to further explore and validate its efficacy as a novel antiviral agent.
References
Solubility profile of 2,5-dichloro-N-phenylbenzenesulfonamide in common lab solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-dichloro-N-phenylbenzenesulfonamide in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on established methodologies for solubility determination and presents a framework for systematic solubility assessment. Additionally, potential biological activities of structurally related compounds are discussed to provide context for further research.
Introduction to this compound
This compound is a sulfonamide derivative. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, exhibiting antimicrobial, antioxidant, and anticancer activities.[1] The solubility of such compounds is a critical physicochemical parameter that influences their bioavailability, formulation development, and ultimately, their therapeutic efficacy. Understanding the solubility profile is a fundamental step in the early stages of drug discovery and development.
Solubility Data
For a comprehensive assessment, the solubility of this compound should be experimentally determined. The following table outlines the common laboratory solvents that are recommended for a systematic solubility study of this compound.
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Expected Solubility | Quantitative Data (mg/mL at 25°C) |
| Water | H₂O | 80.1 | Very Low | Data Not Available |
| Methanol | CH₃OH | 32.7 | Low to Moderate | Data Not Available |
| Ethanol | C₂H₅OH | 24.5 | Low to Moderate | Data Not Available |
| Acetone | C₃H₆O | 20.7 | Moderate to High | Data Not Available |
| Chloroform | CHCl₃ | 4.8 | Moderate to High | Data Not Available |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 47.2 | High | Data Not Available |
Note: Expected solubility is an estimation based on the general properties of sulfonamide compounds. Actual quantitative data must be determined experimentally.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound using the widely accepted shake-flask method.
Materials and Equipment
-
This compound (analytical grade)
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set at a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material should be visible.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles.
-
-
Quantification:
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.
-
-
Data Analysis:
-
Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. Express the results in mg/mL or mol/L.
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound is not well-documented, a structurally similar compound, 2,5-dichloro-N-(4-nitro-phenyl)-benzenesulfonamide, has been reported to affect perfusion pressure and coronary resistance.[2] This suggests a potential interaction with cardiovascular signaling pathways, possibly involving ion channels such as calcium channels.
The following diagram illustrates a hypothetical signaling pathway where a benzenesulfonamide derivative could modulate vascular smooth muscle contraction, a key factor in regulating blood pressure and coronary resistance.
Caption: Hypothetical signaling pathway for the modulation of vascular smooth muscle contraction by a benzenesulfonamide derivative.
Conclusion
This technical guide has outlined the current state of knowledge regarding the solubility of this compound. While specific quantitative data is lacking, this document provides a robust framework for its experimental determination. The provided experimental protocol and workflow diagram offer a clear path for researchers to systematically evaluate the solubility of this compound in various common laboratory solvents. Furthermore, the exploration of potential biological activities and related signaling pathways of similar compounds provides a valuable context for future pharmacological studies. A thorough understanding of the solubility profile of this compound is an indispensable prerequisite for its successful development as a potential therapeutic agent.
References
Spectroscopic and Synthetic Profile of 2,5-dichloro-N-phenylbenzenesulfonamide: A Technical Guide
An in-depth analysis for researchers and professionals in drug development, this guide provides a comprehensive overview of the spectroscopic and synthetic data for the compound 2,5-dichloro-N-phenylbenzenesulfonamide. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis.
Summary of Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Data for N-(2,5-dichlorophenyl)benzenesulfonamide
| Chemical Shift (δ) in ppm |
| 121.1 |
| 127.0 |
| 128.9 |
| 129.5 |
| 131.9 |
| 133.5 |
| 134.1 |
| 135.2 |
| 139.0 |
Note: Data obtained from the Protein Data Bank Japan (PDBj). Experimental conditions were not specified.
Expected ¹H NMR Spectral Characteristics
A ¹H NMR spectrum of this compound would be expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on both the dichlorophenyl and phenyl rings. The N-H proton would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch | 3300-3200 |
| C-H Stretch (aromatic) | 3100-3000 |
| S=O Stretch (asymmetric) | 1350-1300 |
| S=O Stretch (symmetric) | 1170-1140 |
| S-N Stretch | 950-900 |
| C-Cl Stretch | 800-600 |
Mass Spectrometry (MS)
The molecular weight of this compound (C₁₂H₉Cl₂NO₂S) is 302.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 302, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4). Common fragmentation patterns for sulfonamides include cleavage of the S-N bond and the S-C bond.
Experimental Protocols
Synthesis of this compound[1][2]
This protocol is adapted from the established synthesis of N-(aryl)benzenesulfonamides.
Materials:
-
2,5-dichloroaniline
-
Benzenesulfonyl chloride
-
An appropriate solvent (e.g., pyridine or a mixture of dichloromethane and triethylamine)
Procedure:
-
Dissolve 2,5-dichloroaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture in an ice bath.
-
Slowly add benzenesulfonyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).
-
Upon completion, quench the reaction by adding water.
-
If using pyridine as a solvent, acidify the mixture with hydrochloric acid to precipitate the product. If using a non-aqueous solvent system, perform an aqueous workup to remove any salts.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Dry the purified product under vacuum.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Preparation of Sample: Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Record the chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Note the multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet) and coupling constants (J) in Hertz (Hz).
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Record the chemical shifts (δ) in ppm relative to the solvent peak.
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the dried product with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹. Report the absorption frequencies in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Record the mass-to-charge ratio (m/z) of the resulting ions.
Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationship of the characterization methods.
Caption: Synthetic workflow for this compound.
Methodological & Application
Synthesis Protocol for 2,5-dichloro-N-phenylbenzenesulfonamide: An Application Note for Researchers
For researchers and professionals in drug development, this document provides a detailed protocol for the synthesis of 2,5-dichloro-N-phenylbenzenesulfonamide. The procedure is based on established methods for the synthesis of analogous sulfonamide compounds.
Introduction
This compound is a sulfonamide derivative. The synthesis of such compounds is of interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by the sulfonamide functional group. The protocol outlined below describes the reaction of 2,5-dichlorobenzenesulfonyl chloride with aniline in the presence of a base.
Materials and Methods
Materials
-
2,5-dichlorobenzenesulfonyl chloride
-
Aniline
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
1M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Experimental Protocol
The synthesis of this compound is typically achieved through the reaction of 2,5-dichlorobenzenesulfonyl chloride with aniline.
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 equivalent) in dichloromethane (DCM).
-
To this solution, add 2,5-dichlorobenzenesulfonyl chloride (1.0 - 1.2 equivalents).
-
Cool the reaction mixture in an ice bath.
-
Slowly add triethylamine (TEA) (1.5 - 2.0 equivalents) dropwise to the stirred solution. The triethylamine acts as a base to neutralize the hydrochloric acid formed during the reaction.
-
After the addition of triethylamine, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
Work-up and Purification:
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M hydrochloric acid (HCl) to remove excess triethylamine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the starting materials and the expected product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 2,5-dichlorobenzenesulfonyl chloride | C₆H₃Cl₃O₂S | 245.51 | Solid |
| Aniline | C₆H₇N | 93.13 | Liquid |
| This compound | C₁₂H₉Cl₂NO₂S | 302.18 | Solid |
Characterization Data (Representative)
| Analysis | Expected Observations |
| Melting Point | A sharp melting point is expected for the pure crystalline solid. |
| ¹H NMR | Aromatic protons are expected to appear in the range of 7.0-8.0 ppm. The N-H proton of the sulfonamide group may appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons are expected in the range of 110-140 ppm. |
| IR Spectroscopy | Characteristic peaks for the N-H stretch (around 3200-3300 cm⁻¹), S=O stretches (asymmetric around 1330-1370 cm⁻¹ and symmetric around 1140-1180 cm⁻¹), and C-S stretch are expected. |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Experimental applications of 2,5-dichloro-N-phenylbenzenesulfonamide in cellular studies.
Application Notes and Protocols for Benzenesulfonamide Derivatives in Cellular Studies
Disclaimer: Extensive literature searches did not yield specific experimental data on the cellular applications of 2,5-dichloro-N-phenylbenzenesulfonamide . The following application notes and protocols are based on published research for structurally related benzenesulfonamide derivatives and are provided as a representative guide for researchers interested in this class of compounds. The data and methodologies presented are for analogous compounds and should be adapted and validated for this compound.
Introduction to Benzenesulfonamides in Cellular Research
Benzenesulfonamides are a class of organic compounds containing a sulfonamide group attached to a benzene ring. This scaffold is present in a wide array of pharmacologically active agents.[1][2] In oncology research, various derivatives of benzenesulfonamide have been investigated for their potential as anti-cancer agents.[1][3] These compounds have been shown to exert cytotoxic effects, inhibit cancer cell proliferation, and induce apoptosis in various cancer cell lines.[4][5] Their mechanisms of action can be diverse, including the inhibition of key enzymes like carbonic anhydrases or receptor tyrosine kinases such as VEGFR-2, and interference with microtubule formation.[2][6]
This document provides an overview of the experimental applications of a representative dichlorinated benzenesulfonamide derivative in cellular studies, including data on its cytotoxic activity and detailed protocols for relevant assays.
Data Presentation: Cytotoxicity of a Dichlorinated Benzenesulfonamide Analog
The following table summarizes the cytotoxic activity of a benzenesulfonamide-bearing imidazole derivative with a 3,4-dichloro substituent on the benzene ring, evaluated against human triple-negative breast cancer (MDA-MB-231) and human malignant melanoma (IGR39) cell lines.[7][8]
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Analog 23 | MDA-MB-231 | 20.5 ± 3.6 | [7][8] |
| Analog 23 | IGR39 | 27.8 ± 2.8 | [7][8] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol describes a method to assess the effect of a test compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, IGR39)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Colony Formation Assay
This assay evaluates the ability of single cells to undergo unlimited division and form colonies, a measure of clonogenic survival.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
Test compound
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates containing 2 mL of complete medium.
-
Allow the cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound for 24 hours.
-
After 24 hours, remove the medium containing the compound, wash the cells with PBS, and add 2 mL of fresh complete medium.
-
-
Colony Growth:
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Monitor the plates and change the medium every 3-4 days.
-
-
Staining and Quantification:
-
When colonies are visible to the naked eye, remove the medium and gently wash the wells with PBS.
-
Fix the colonies by adding 1 mL of methanol to each well for 15 minutes.
-
Remove the methanol and add 1 mL of Crystal Violet staining solution to each well for 15-30 minutes.
-
Wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies (typically defined as containing >50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency and the surviving fraction for each treatment group compared to the vehicle control.
-
Visualizations
Caption: Experimental workflow for determining the IC50 value of a test compound.
Caption: A potential signaling pathway for apoptosis induction by sulfonamide derivatives.
References
- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide metformin derivatives induce mitochondrial-associated apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures [mdpi.com]
- 8. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating 2,5-dichloro-N-phenylbenzenesulfonamide as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial evaluation of 2,5-dichloro-N-phenylbenzenesulfonamide as a potential kinase inhibitor. The following protocols and workflows are designed to guide researchers through the process of determining its biochemical potency, cellular activity, and target engagement.
Introduction
Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The identification of novel kinase inhibitors is a key focus of drug discovery. Benzenesulfonamide derivatives have shown a range of biological activities, and it is hypothesized that this compound may exhibit inhibitory activity against one or more kinases.
This document outlines a tiered approach to screen and characterize this compound, starting with broad biochemical assays and progressing to more specific cell-based functional assays.
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical data for this compound, designated as Compound-X , to illustrate how experimental results can be structured.
Table 1: Biochemical Kinase Inhibition Profile of Compound-X
| Kinase Target | IC50 (nM) | Assay Type |
| Kinase A | 75 | LanthaScreen™ Eu Kinase Binding Assay |
| Kinase B | 150 | ADP-Glo™ Kinase Assay |
| Kinase C | > 10,000 | Kinase-Glo® Luminescent Kinase Assay |
| Kinase D | 850 | HTRF® Kinase Assay |
| Kinase E | > 10,000 | Radiometric [γ-32P]ATP Filter Binding Assay |
Table 2: Cell-Based Assay Results for Compound-X
| Cell Line | Assay Type | Endpoint | EC50 (µM) |
| Cancer Cell Line 1 (Expressing Kinase A) | Cell Viability (MTT) | Inhibition of Proliferation | 1.2 |
| Cancer Cell Line 1 (Expressing Kinase A) | Western Blot | p-Substrate A (downstream of Kinase A) | 0.8 |
| Normal Cell Line 1 | Cell Viability (MTT) | Inhibition of Proliferation | > 50 |
Experimental Protocols
Biochemical Kinase Inhibition Assays
These assays are designed to measure the direct inhibition of purified kinase enzymes by the test compound.
3.1.1. LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the test compound to the kinase of interest.
-
Materials:
-
Kinase of interest (e.g., Kinase A)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Assay buffer
-
This compound (Compound-X)
-
384-well microplate
-
-
Procedure:
-
Prepare a serial dilution of Compound-X in DMSO, then dilute in assay buffer.
-
In a 384-well plate, add 5 µL of the diluted Compound-X or DMSO control.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer to each well to initiate the reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio and plot against the compound concentration to determine the IC50 value.
-
3.1.2. ADP-Glo™ Kinase Assay (Promega)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Materials:
-
Kinase of interest (e.g., Kinase B)
-
Kinase substrate
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
This compound (Compound-X)
-
96-well microplate
-
-
Procedure:
-
Prepare a serial dilution of Compound-X.
-
Add Compound-X, kinase, and substrate to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
Plot the luminescent signal against compound concentration to determine the IC50.
-
Cell-Based Assays
These assays assess the effect of the compound on kinase activity within a cellular context.
3.2.1. Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials:
-
Cancer Cell Line 1
-
Normal Cell Line 1
-
Complete growth medium
-
This compound (Compound-X)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Compound-X and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the EC50.
-
3.2.2. Western Blot for Phospho-Substrate Levels
This technique is used to detect changes in the phosphorylation of a specific downstream substrate of the target kinase.
-
Materials:
-
Cancer Cell Line 1
-
This compound (Compound-X)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-Substrate A, anti-total-Substrate A, anti-housekeeping protein like GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with various concentrations of Compound-X for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phospho-substrate signal to the total substrate or housekeeping protein signal.
-
Visualizations
Caption: A general workflow for kinase inhibitor discovery.
Caption: A hypothetical signaling pathway for Kinase A.
The Pivotal Role of Benzenesulfonamides in Modern Drug Discovery Pipelines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide scaffold represents a cornerstone in contemporary medicinal chemistry, serving as a versatile template for the design and development of a wide array of therapeutic agents. This privileged structure is a key component in numerous clinically approved drugs and continues to be a focal point in the discovery of novel modulators of various biological targets. These application notes provide an in-depth overview of the significance of benzenesulfonamides in drug discovery, with a focus on their roles as enzyme inhibitors in oncology, neurology, and infectious diseases. Detailed protocols for the synthesis and evaluation of benzenesulfonamide-based compounds are also presented to facilitate their application in the laboratory.
Applications in Drug Discovery
The therapeutic utility of benzenesulfonamides stems from the ability of the sulfonamide group (-SO₂NH₂) to act as a potent zinc-binding group, enabling the inhibition of various metalloenzymes. Furthermore, the benzene ring provides a versatile scaffold for synthetic modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Carbonic Anhydrase Inhibition
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Dysregulation of CA activity is implicated in several pathologies, making them attractive drug targets.
-
Anticancer Agents: Tumor-associated CA isoforms, particularly CA IX and XII, are overexpressed in various hypoxic solid tumors and contribute to the acidic tumor microenvironment, promoting tumor growth, and metastasis.[3][4] Benzenesulfonamide-based inhibitors that selectively target these isoforms are in development as novel anticancer therapeutics.[3][4] One such inhibitor, SLC-0111, has entered clinical trials for the treatment of solid tumors.[3][5]
-
Anticonvulsants: Certain CA isoforms, such as CA II and CA VII, are involved in epileptogenesis.[1][6] Inhibition of these isoforms by benzenesulfonamide derivatives has been shown to produce effective anticonvulsant action in preclinical models.[1][6]
-
Antiglaucoma Agents: Inhibition of CA II in the ciliary body of the eye reduces the production of aqueous humor, thereby lowering intraocular pressure. Dorzolamide and brinzolamide are topical benzenesulfonamide CA inhibitors used in the treatment of glaucoma.
Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. Benzenesulfonamides have emerged as a valuable scaffold for the design of potent and selective kinase inhibitors.
-
PI3K/mTOR Inhibitors: The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is frequently hyperactivated in cancer.[7] Benzenesulfonamide derivatives have been developed as dual PI3K/mTOR inhibitors, demonstrating potent antitumor activity in preclinical models of hepatocellular carcinoma.[7]
-
AXL Kinase Inhibitors: AXL receptor tyrosine kinase is overexpressed in many cancers and is associated with proliferation, survival, and drug resistance.[8] Novel benzenesulfonamide-based compounds have been identified as potent AXL kinase inhibitors with favorable pharmacokinetic profiles and antitumor activity in xenograft models.[8]
-
TrkA Inhibitors: Tropomyosin receptor kinase A (TrkA) is a potential target for the treatment of glioblastoma.[9] Benzenesulfonamide analogs have been identified as TrkA inhibitors that induce cell death in glioblastoma cells.[9]
-
COX-2 Inhibitors: Celecoxib, a well-known anti-inflammatory drug, is a benzenesulfonamide derivative that selectively inhibits cyclooxygenase-2 (COX-2).[10] The inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of pain and inflammation.[10]
Other Therapeutic Areas
The versatility of the benzenesulfonamide scaffold extends to other therapeutic areas, including:
-
Antimicrobial Agents: The foundational sulfa drugs are benzenesulfonamide derivatives that act as antibacterial agents by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[10]
-
Tubulin-Targeting Agents: Some benzenesulfonamide derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to anticancer effects.[11]
Quantitative Data Summary
The following tables summarize the in vitro activity of representative benzenesulfonamide derivatives against various targets.
Table 1: Carbonic Anhydrase Inhibition Data
| Compound | Target Isoform | Kᵢ (nM) | Reference |
| SLC-0111 Analogue (30) | hCA IX | 43 | [5] |
| SLC-0111 Analogue (29) | hCA XII | 5 | [5] |
| Indole-based benzenesulfonamide (2a) | hCA II | 5.9 | [12] |
| Triazine-linked benzenesulfonamide (12i) | hCA IX | 38.8 | [13] |
| Acetazolamide (Standard) | hCA IX | 25 | [3] |
Table 2: Kinase Inhibition Data
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
| AL106 | TrkA | 58.6 | [9] |
| Propynyl-substituted benzenesulfonamide (7k) | PI3Kα | 0.021 | [7] |
| Propynyl-substituted benzenesulfonamide (7k) | mTOR | 0.089 | [7] |
| Celecoxib | COX-2 | 0.06 | [14] |
Table 3: Anticancer Activity Data
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| BA-3b | Various cancer cell lines | 0.007 - 0.036 | [11] |
| Thiazolone-benzenesulfonamide (4c) | MDA-MB-231 | 1.52 | [3] |
| Thiazolone-benzenesulfonamide (4e) | MCF-7 | 4.58 | [3] |
| Triazine-linked benzenesulfonamide (12d) | MDA-MB-468 (hypoxic) | 3.99 | [13] |
| Triazine-linked benzenesulfonamide (12i) | MDA-MB-468 (hypoxic) | 1.48 | [13] |
Experimental Protocols
General Synthesis of N-Substituted Benzenesulfonamides
This protocol describes a general method for the synthesis of N-substituted benzenesulfonamides via the reaction of a primary amine with a benzenesulfonyl chloride.
Materials:
-
Substituted benzenesulfonyl chloride
-
Primary amine
-
Pyridine or triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Dissolve the primary amine (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (e.g., pyridine, 1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the substituted benzenesulfonyl chloride (1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted benzenesulfonamide.
-
Characterize the final product by NMR and mass spectrometry.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This protocol outlines the determination of CA inhibitory activity by measuring the enzyme-catalyzed hydration of CO₂.[2]
Materials:
-
Applied Photophysics stopped-flow instrument
-
Phenol red (0.2 mM) as a pH indicator
-
HEPES buffer (20 mM, pH 7.5)
-
Sodium sulfate (20 mM)
-
CO₂-saturated water
-
Recombinant human CA isoforms
-
Test compounds (benzenesulfonamide derivatives)
Procedure:
-
Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO) and dilute them to the desired concentrations in the assay buffer.
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25 °C).
-
Prepare the assay buffer containing HEPES, sodium sulfate, and phenol red.
-
Pre-incubate the enzyme with the inhibitor solution for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other syringe with CO₂-saturated water.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the change in absorbance at 557 nm (the absorbance maximum of phenol red) for a period of 10-100 seconds to follow the initial rates of the CO₂ hydration reaction.
-
Determine the initial velocity from the initial 5-10% of the reaction trace.
-
Measure the uncatalyzed rate in the absence of the enzyme and subtract it from the catalyzed rate.
-
Calculate the inhibition constant (Kᵢ) by fitting the data to the Cheng-Prusoff equation using non-linear least-squares methods.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure kinase activity and its inhibition by test compounds.
Materials:
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Recombinant kinase
-
Kinase substrate
-
ATP
-
Test compounds (benzenesulfonamide derivatives)
-
White opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate kinase reaction buffer.
-
In a white multiwell plate, add the test compound, kinase, and substrate.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent (twice the initial reaction volume) to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of benzenesulfonamide derivatives on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compounds (benzenesulfonamide derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37 °C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value for each compound.
In Vivo Anticancer Efficacy (Hollow Fiber Assay)
This in vivo assay provides a rapid and cost-effective method for the preliminary evaluation of the anticancer activity of test compounds.[4][6]
Materials:
-
Human tumor cell lines
-
Hollow fibers (polyvinylidene fluoride)
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Test compounds (benzenesulfonamide derivatives)
-
Vehicle for drug administration
-
MTT or other cell viability reagent
Procedure:
-
Culture the selected human tumor cell lines and prepare a single-cell suspension.
-
Fill the hollow fibers with the cell suspension at a specific density.
-
Heat-seal the ends of the fibers.
-
Surgically implant the fibers into the peritoneal cavity and/or subcutaneous space of the immunodeficient mice.
-
Allow the cells to acclimate and grow within the fibers for a few days.
-
Administer the test compound and vehicle to separate groups of mice according to a predetermined dosing schedule.
-
At the end of the treatment period, retrieve the hollow fibers from the mice.
-
Assess the viable cell mass within the fibers using a cell viability assay such as the MTT assay.
-
Compare the viable cell mass in the treated groups to the vehicle control group to determine the in vivo anticancer activity of the compound.
Visualizations of Signaling Pathways and Workflows
Caption: PI3K/mTOR signaling pathway and the inhibitory action of benzenesulfonamides.
Caption: TrkA signaling pathway and its inhibition by benzenesulfonamide derivatives.
Caption: AXL signaling pathway and its inhibition by benzenesulfonamide-based compounds.
References
- 1. ulab360.com [ulab360.com]
- 2. 2.2. Stopped flow CO2 hydrase assay [bio-protocol.org]
- 3. promega.com [promega.com]
- 4. Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 12. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
Application Notes and Protocols for High-Throughput Screening of 2,5-dichloro-N-phenylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large chemical libraries for their effects on biological targets.[1] This document provides detailed application notes and protocols for the effective use of a novel, uncharacterized small molecule, 2,5-dichloro-N-phenylbenzenesulfonamide, in a high-throughput screening campaign. Due to the lack of pre-existing data on the biological activity of this specific compound, this guide will focus on a comprehensive workflow for assay development, primary and secondary screening, and hit validation.
The successful implementation of an HTS campaign with a novel compound requires a systematic approach, beginning with the selection of a suitable biological system and assay technology, followed by rigorous validation and screening, and culminating in the confirmation of promising "hit" compounds.[2] These protocols are designed to be adaptable to various biological questions and target classes.
Experimental Workflow Overview
The overall workflow for a high-throughput screen of this compound is a multi-step process.[3] It begins with assay development and validation, proceeds to a large-scale primary screen, and is followed by more focused secondary assays to confirm and characterize initial hits.[4]
Caption: High-Throughput Screening Workflow.
Assay Development and Optimization
The initial and most critical phase of any HTS campaign is the development of a robust and reliable assay.[5] This involves selecting a suitable assay format that is amenable to automation and miniaturization.
Target Selection and Assay Principle
As the biological target of this compound is unknown, a phenotypic screening approach is recommended.[6] Phenotypic screens measure the effect of a compound on a cellular process or morphology without a preconceived target.[7]
Recommended Phenotypic Assays:
-
Cell Viability/Cytotoxicity Assay: To identify if the compound has cytotoxic effects.
-
Reporter Gene Assay: To screen for modulation of a specific signaling pathway.
-
High-Content Imaging Assay: To assess changes in cellular morphology, protein localization, or other image-based phenotypes.
Protocol: Cell Viability Assay (MTT/Resazurin)
This protocol describes a common method to assess cell viability.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells to a final concentration of 5 x 104 cells/mL in the appropriate culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to create a concentration range (e.g., 0.1 µM to 100 µM).
-
Add 1 µL of each compound dilution to the respective wells. Include DMSO-only wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate for 48-72 hours.
-
-
Viability Measurement (Resazurin):
-
Add 20 µL of Resazurin solution (e.g., alamarBlue™) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Assay Miniaturization and Optimization
For HTS, assays are typically miniaturized to 384- or 1536-well formats to reduce reagent costs and increase throughput.[8]
Optimization Parameters:
-
Cell Seeding Density: Determine the optimal cell number per well that gives a robust signal.
-
Reagent Concentration: Optimize the concentration of detection reagents.
-
Incubation Times: Determine the optimal incubation times for compound treatment and signal development.
-
DMSO Tolerance: Ensure the assay is not adversely affected by the final DMSO concentration.
Primary High-Throughput Screen
The primary screen involves testing a large compound library at a single concentration to identify initial "hits".[9]
Protocol: Primary Screen
-
Plate Preparation: Prepare 384-well assay plates with cells as optimized in the previous step.
-
Compound Pinning: Use an automated liquid handler to transfer a fixed volume (e.g., 50 nL) of this compound and library compounds from source plates to the assay plates.
-
Controls: Each plate should contain positive and negative controls.
-
Negative Control: Wells with cells and DMSO only (represents 0% activity).
-
Positive Control: Wells with cells and a compound known to elicit the desired response (represents 100% activity).
-
-
Incubation: Incubate the plates for the predetermined time.
-
Signal Detection: Add detection reagents and measure the signal using an automated plate reader.
Data Analysis and Hit Selection
The quality of an HTS assay is assessed using statistical parameters.
| Parameter | Formula | Acceptable Value | Description |
| Z'-factor | 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| | > 0.5 | A measure of assay quality and dynamic range. |
| Signal-to-Background (S/B) | Meanpos / Meanneg | > 2 | The ratio of the signal from the positive control to the negative control. |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 15% | A measure of the variability of the data. |
Hit Selection: Hits are typically identified as compounds that produce a signal beyond a certain threshold, often defined as three standard deviations from the mean of the negative controls.
Hit Confirmation and Secondary Assays
Initial hits from the primary screen must be confirmed and further characterized to eliminate false positives and prioritize promising compounds.[10]
Hit Confirmation Workflow
Caption: Hit Confirmation Workflow.
Protocol: Dose-Response Analysis
-
Compound Preparation: For each confirmed hit, prepare a series of dilutions to create a concentration-response curve (typically 8-12 points).
-
Assay Performance: Perform the primary assay with the serially diluted compounds.
-
Data Analysis: Plot the percentage of activity against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 (for inhibitors) or EC50 (for activators).
| Compound | IC50 / EC50 (µM) | Hill Slope | Max Response (%) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Hit Compound 2 | [Insert Value] | [Insert Value] | [Insert Value] |
| Hit Compound 3 | [Insert Value] | [Insert Value] | [Insert Value] |
Secondary and Orthogonal Assays
Secondary assays are used to further characterize the mechanism of action of the confirmed hits and to rule out non-specific activity. An orthogonal assay uses a different detection technology or principle to measure the same biological outcome, which helps to eliminate technology-specific artifacts.[10]
Examples of Secondary Assays:
-
Target-based binding assays: If a molecular target is hypothesized or identified.
-
Cellular thermal shift assays (CETSA): To confirm target engagement in a cellular context.
-
Downstream signaling pathway analysis: Using methods like Western blotting or qPCR to measure changes in pathway components.
Data Management and Interpretation
A robust data management system is essential for HTS. All data, including raw reads, normalized values, and analysis results, should be stored in a structured database.
Data Interpretation Considerations:
-
Structure-Activity Relationship (SAR): Analyze the chemical structures of the hits to identify common scaffolds or functional groups that may be important for activity.
-
Promiscuous Inhibitors: Be aware of and filter out Pan-Assay Interference Compounds (PAINS) which are known to be frequent hitters in HTS assays.
-
Toxicity: Assess the cytotoxicity of the hits in parallel to ensure that the observed activity is not due to cell death.
Conclusion
The effective use of a novel compound such as this compound in a high-throughput screen is a systematic process that requires careful planning and execution. By following these detailed protocols for assay development, screening, and hit validation, researchers can increase the likelihood of identifying robust and meaningful biological activities. The ultimate goal is to generate high-quality, reproducible data that can serve as a solid foundation for further drug discovery and development efforts.
References
- 1. criver.com [criver.com]
- 2. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 3. researchgate.net [researchgate.net]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Basics of HTS Assay Design and Optimization (Chapter 12) - Chemical Genomics [cambridge.org]
- 6. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases [mdpi.com]
- 7. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput screening - Wikipedia [en.wikipedia.org]
- 10. drugtargetreview.com [drugtargetreview.com]
Application of 2,5-dichloro-N-phenylbenzenesulfonamide in protein co-crystallization trials.
Introduction
Protein co-crystallization is a cornerstone technique in structural biology and drug discovery, enabling the high-resolution structural determination of protein-ligand complexes. This information is invaluable for understanding biological mechanisms and for the rational design of therapeutic agents. 2,5-dichloro-N-phenylbenzenesulfonamide is a small molecule with potential for use in co-crystallization trials, particularly in fragment-based drug discovery (FBDD) or as a scaffold for inhibitor development. Its chemical properties, including hydrogen bond donors and acceptors, and a rigid bicyclic core, make it an interesting candidate for binding to various protein targets. This document provides a detailed protocol for the application of this compound in protein co-crystallization experiments.
While specific data on the use of this compound in protein co-crystallization is not extensively documented in publicly available literature, the following protocols are based on established methodologies for small molecule co-crystallization with protein targets.
Data Presentation
The following table represents a template for summarizing quantitative data from a hypothetical co-crystallization screening of this compound with a target protein.
| Parameter | Value | Unit | Notes |
| Protein Information | |||
| Target Protein | Example Kinase | - | |
| Protein Concentration | 10 | mg/mL | In storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) |
| Ligand Information | |||
| Ligand | This compound | - | |
| Ligand Stock Concentration | 100 | mM | In 100% DMSO |
| Final Ligand Concentration in Trial | 1, 5, 10 | mM | |
| Crystallization Conditions | |||
| Method | Sitting Drop Vapor Diffusion | - | |
| Plate Type | 96-well | - | |
| Drop Volume (Protein + Ligand) | 200 | nL | |
| Drop Volume (Reservoir) | 200 | nL | |
| Reservoir Volume | 80 | µL | |
| Temperature | 20 | °C | |
| Screening Results | |||
| Conditions Screened | 960 | - | e.g., 10 x 96-well screens |
| Hit Rate (Initial Crystals) | 5 | % | Percentage of conditions yielding any crystalline material |
| Hit Rate (Diffraction Quality Crystals) | 0.5 | % | Percentage of conditions yielding crystals suitable for X-ray diffraction |
Experimental Protocols
Preparation of this compound Stock Solution
A crucial step in co-crystallization is the preparation of a stable and soluble ligand stock.
-
Weighing the Compound: Accurately weigh 3.02 mg of this compound (MW: 302.16 g/mol ).
-
Solubilization: Dissolve the compound in 100 µL of 100% dimethyl sulfoxide (DMSO) to create a 100 mM stock solution.
-
Mixing: Vortex the solution thoroughly to ensure complete dissolution. A brief sonication step may be employed if necessary.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protein Preparation for Co-crystallization
High purity and stability of the target protein are paramount for successful crystallization.
-
Protein Purification: Purify the target protein to >95% homogeneity as determined by SDS-PAGE.
-
Buffer Exchange: Exchange the protein into a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). The buffer should be free of components that might interfere with ligand binding or crystallization.
-
Concentration: Concentrate the protein to a working concentration, typically between 5-15 mg/mL.
-
Purity and Monodispersity Check: Confirm the oligomeric state and monodispersity of the protein solution using dynamic light scattering (DLS) or size-exclusion chromatography.
-
Pre-incubation with Ligand:
-
Dilute the 100 mM this compound stock solution into the protein solution to achieve final ligand concentrations for the trials (e.g., 1 mM, 5 mM, and 10 mM).
-
The final DMSO concentration should ideally not exceed 5-10% (v/v) to minimize its impact on crystallization.
-
Incubate the protein-ligand mixture on ice for at least one hour prior to setting up crystallization trials.
-
Co-crystallization by Vapor Diffusion
The vapor diffusion method, either in sitting or hanging drop format, is the most common technique for protein crystallization.
-
Plate Setup: Prepare a 96-well crystallization plate with a variety of commercially available or in-house prepared crystallization screens.
-
Dispensing Reservoir Solution: Pipette 80 µL of each screen condition into the corresponding reservoir wells.
-
Setting the Drops:
-
In the drop-setting wells, dispense 200 nL of the protein-ligand mixture.
-
Dispense 200 nL of the corresponding reservoir solution into the same well.
-
-
Sealing: Seal the plate with a clear, adhesive film to create a closed system for vapor equilibration.
-
Incubation: Incubate the plate at a constant temperature, typically 20°C.
-
Monitoring: Regularly inspect the drops for crystal growth using a microscope over a period of several weeks.
Mandatory Visualizations
Analytical techniques for the detection and quantification of 2,5-dichloro-N-phenylbenzenesulfonamide.
Introduction
2,5-dichloro-N-phenylbenzenesulfonamide is a chemical compound of interest in various fields, including pharmaceutical development and environmental analysis. Accurate and reliable analytical methods are crucial for its detection and quantification to ensure product quality, safety, and to understand its environmental fate. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, HPLC coupled with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals.
Analytical Techniques Overview
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for routine quantification in relatively clean sample matrices.
-
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS): Offers high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices like biological fluids or environmental samples.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. Derivatization may be required for non-volatile compounds to improve their thermal stability and volatility.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analytical methods described. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: HPLC-UV Method Performance
| Parameter | Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: HPLC-MS/MS Method Performance
| Parameter | Value |
| Linearity Range | 0.05 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.02 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Accuracy (% Recovery) | 99 - 105% |
| Precision (% RSD) | < 5% |
Table 3: GC-MS Method Performance
| Parameter | Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
Experimental Workflows and Diagrams
The following diagrams illustrate the general workflows for sample preparation and analysis.
Caption: General analytical workflow from sample preparation to data reporting.
Detailed Experimental Protocols
Protocol 1: Analysis by HPLC-UV
This protocol is suitable for the quantification of this compound in bulk drug substances or simple formulations.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Sonicator
3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations from 0.1 to 100 µg/mL.
4. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 30% B
-
13-15 min: 30% B
-
5. Sample Preparation
-
Accurately weigh a sample containing an appropriate amount of the analyte.
-
Dissolve the sample in methanol and sonicate for 15 minutes.
-
Dilute the solution with the mobile phase to fall within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Analysis by HPLC-MS/MS
This high-sensitivity method is ideal for trace analysis in complex matrices.
1. Materials and Reagents
-
Same as HPLC-UV protocol, but with LC-MS grade solvents.
-
Internal Standard (IS), e.g., a deuterated analog of the analyte.
2. Instrumentation
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/UHPLC system for faster analysis is recommended.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
3. Preparation of Solutions
-
Prepare standard and sample solutions as in the HPLC-UV protocol, but at lower concentrations (e.g., 0.05 to 1000 ng/mL).
-
Spike all standards and samples with the internal standard at a constant concentration.
4. LC-MS/MS Conditions
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Elution: (Adjust as needed for optimal separation)
-
0-0.5 min: 10% B
-
0.5-3 min: 10% to 95% B
-
3-4 min: 95% B
-
4-4.1 min: 95% to 10% B
-
4.1-5 min: 10% B
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be determined by infusion of the standard)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Determine the precursor ion and product ions for both the analyte and the internal standard by direct infusion. Example transitions would be determined empirically.
-
5. Sample Preparation
-
Solid Phase Extraction (SPE): For complex matrices, use an appropriate SPE cartridge (e.g., C18 or mixed-mode) to clean up and concentrate the sample.
-
Condition the cartridge with methanol and then water.
-
Load the sample.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Caption: Solid Phase Extraction (SPE) workflow for sample cleanup.
6. Data Analysis
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Quantify the analyte in the sample using the calibration curve.
Protocol 3: Analysis by GC-MS
This protocol is an alternative for thermally stable and volatile derivatives of the analyte.
1. Materials and Reagents
-
This compound reference standard
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Ethyl acetate (GC grade)
-
Helium (carrier gas, high purity)
2. Instrumentation
-
Gas chromatograph with a mass selective detector (GC-MS).
-
A capillary column suitable for semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
3. Preparation of Solutions
-
Prepare stock and working standard solutions in ethyl acetate.
4. Sample Preparation and Derivatization
-
Extract the analyte from the sample matrix using an appropriate solvent (e.g., ethyl acetate).
-
Evaporate the extract to dryness.
-
Add 50 µL of ethyl acetate and 50 µL of BSTFA to the dried extract.
-
Heat the mixture at 70 °C for 30 minutes to facilitate derivatization.
-
Cool to room temperature before injection.
5. GC-MS Conditions
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
6. Data Analysis
-
Identify the analyte based on its retention time and mass spectrum.
-
For quantification, create a calibration curve using the peak areas of the characteristic ions in SIM mode.
Conclusion
The analytical methods presented provide a comprehensive framework for the detection and quantification of this compound. The choice of method should be guided by the specific analytical needs, including required sensitivity, sample matrix, and available instrumentation. Proper method validation should be performed in accordance with relevant guidelines to ensure reliable and accurate results.
References
Application Notes and Protocols for the Scalable Synthesis of Dichlorinated Benzenesulfonamide Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of scalable synthesis methods for dichlorinated benzenesulfonamide compounds, which are important scaffolds in medicinal chemistry. The protocols detailed below are based on established and reliable chemical transformations, emphasizing scalability and efficiency.
Introduction
Dichlorinated benzenesulfonamides are a class of organic compounds that serve as crucial intermediates and active pharmaceutical ingredients (APIs). Their derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] Notably, they are recognized as effective carbonic anhydrase inhibitors, a mechanism relevant in cancer and other diseases.[4][5][6] The scalability of their synthesis is therefore of significant interest for both academic research and industrial drug development.
The most common and scalable approach to synthesizing dichlorinated benzenesulfonamides involves a two-step process: the chlorosulfonation of a dichlorobenzene precursor followed by amidation of the resulting dichlorobenzenesulfonyl chloride.
General Synthetic Workflow
The overall synthetic strategy is a robust and widely applicable two-step process. The first step involves the electrophilic aromatic substitution of a dichlorobenzene isomer with chlorosulfonic acid to yield the corresponding sulfonyl chloride. The second step is a nucleophilic substitution where the sulfonyl chloride is reacted with an amine or ammonia to form the final sulfonamide product.
Caption: General workflow for the synthesis of dichlorinated benzenesulfonamides.
Key Synthetic Protocols
Protocol 1: Synthesis of 2,4-Dichlorobenzenesulfonamide
This protocol is adapted from the synthesis of 2,4-dichloro-N-substituted-benzenesulfonamides.[7][8] The first step is the chlorosulfonation of 1,3-dichlorobenzene.
Step 1: Synthesis of 2,4-Dichlorobenzenesulfonyl Chloride
-
Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, place chloroform (40 ml). Cool the flask to 0 °C using an ice bath.
-
Addition of Reactants: Slowly add 1,3-dichlorobenzene (10 ml) to the cooled chloroform. While maintaining the temperature at 0 °C, add chlorosulfonic acid (25 ml) dropwise.[7] The evolution of hydrogen chloride gas will be observed.
-
Reaction Progression: Once the initial gas evolution subsides, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice. The 2,4-dichlorobenzenesulfonyl chloride will separate as an oily layer or a solid.
-
Isolation: Separate the organic layer, wash it with cold water, and dry it over anhydrous sodium sulfate. The solvent can be evaporated to yield the crude sulfonyl chloride.
Step 2: Synthesis of 2,4-Dichlorobenzenesulfonamide
-
Amidation: The crude 2,4-dichlorobenzenesulfonyl chloride is dissolved in a suitable solvent (e.g., acetone).
-
Reaction with Ammonia: The solution is then added dropwise to a cooled (0-10°C) concentrated aqueous ammonia solution.
-
Product Formation: Stir the reaction mixture vigorously for 1-2 hours. The sulfonamide product will precipitate out of the solution.
-
Isolation and Purification: Filter the solid precipitate, wash it thoroughly with cold water, and recrystallize from a suitable solvent such as dilute ethanol to obtain pure 2,4-dichlorobenzenesulfonamide.[8]
Protocol 2: Synthesis of 3,4-Dichlorobenzenesulfonamide
The synthesis of 3,4-dichlorobenzenesulfonamide starts with the chlorosulfonation of 1,2-dichlorobenzene.
Step 1: Chlorosulfonation of 1,2-Dichlorobenzene
The reaction of o-dichlorobenzene with chlorosulfonic acid can lead to the formation of 3,4-dichlorobenzenesulfonyl chloride.[9] At higher temperatures (e.g., 100°C), the formation of the corresponding sulfone can be a significant side reaction.[9] Careful temperature control is therefore crucial.
-
Reaction Setup: Charge a reaction vessel with chlorosulfonic acid. Cool the acid to 0-5 °C.
-
Addition of Reactant: Slowly add o-dichlorobenzene to the chlorosulfonic acid while maintaining the low temperature.
-
Reaction: Stir the mixture at a controlled temperature (e.g., room temperature) until the reaction is complete (monitored by TLC or GC).
-
Work-up: Quench the reaction mixture by carefully pouring it onto crushed ice.
-
Isolation: The 3,4-dichlorobenzenesulfonyl chloride will precipitate and can be isolated by filtration, washed with cold water, and dried.
Step 2: Amidation to 3,4-Dichlorobenzenesulfonamide
The amidation follows a similar procedure to that described for the 2,4-dichloro isomer.
-
Reaction with Ammonia: The isolated 3,4-dichlorobenzenesulfonyl chloride is reacted with aqueous ammonia.
-
Isolation: The resulting 3,4-dichlorobenzenesulfonamide is isolated by filtration, washed, and can be purified by recrystallization.
Quantitative Data Summary
The following table summarizes available quantitative data for the synthesis of dichlorinated benzenesulfonamides and related compounds. Note that yields can be highly dependent on reaction scale and specific conditions.
| Starting Material | Product | Reagents | Temperature (°C) | Yield (%) | Reference |
| o-Dichlorobenzene | 3,4,3′,4′-Tetrachlorodiphenylsulfone | Chlorosulfonic acid | 100 | 85 | [9] |
| 1,3-Dichlorobenzene | 2,4-Dichlorobenzenesulfonyl chloride | Chlorosulfonic acid | 0 to RT | Not specified | [7] |
| 2,4-Dichlorophenol | 2-Hydroxy-3,5-dichlorobenzenesulfonyl chloride | Chlorosulfonic acid | 0-60 (quench) | Not specified | [10] |
| 1,4-Dichlorobenzene | 2,5-Dichlorobenzenesulfonyl chloride | Chlorosulfonic acid | 35-40 | Not specified | [11] |
Signaling Pathway Involvement of Dichlorinated Benzenesulfonamides
Many dichlorinated benzenesulfonamide derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[6] In the hypoxic microenvironment of solid tumors, CA IX is overexpressed and plays a crucial role in maintaining the intracellular pH by catalyzing the hydration of carbon dioxide to bicarbonate and a proton. This facilitates the extrusion of acid, promoting tumor cell survival and proliferation. Inhibition of CA IX can disrupt this pH regulation, leading to intracellular acidosis and subsequent apoptosis.
Caption: Inhibition of Carbonic Anhydrase IX by dichlorinated benzenesulfonamides.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-DICHLOROBENZENESULFONAMIDE|lookchem [lookchem.com]
- 5. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4-Dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents [patents.google.com]
- 11. 2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide | 88522-17-2 | Benchchem [benchchem.com]
Application Notes and Protocols: 2,5-dichloro-N-phenylbenzenesulfonamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 2,5-dichloro-N-phenylbenzenesulfonamide as a versatile reagent in modern organic synthesis. While direct applications of this specific compound are not extensively documented, its utility can be inferred from the well-established reactivity of the N-arylsulfonamide functional group. The protocols detailed below are based on analogous transformations and are intended to serve as a guide for the application of this compound in various synthetic contexts.
Application as a Directing Group in C-H Functionalization
The sulfonamide moiety is a robust directing group for the regioselective functionalization of C-H bonds, particularly at the ortho position of the N-phenyl ring. This strategy allows for the introduction of various substituents, including aryl, alkyl, and alkenyl groups, providing a powerful tool for the late-stage modification of complex molecules.
Rhodium(III)-Catalyzed ortho-C-H Alkenylation
Concept: The sulfonamide nitrogen coordinates to a transition metal catalyst, such as Rh(III), bringing the catalyst in proximity to the ortho-C-H bonds of the N-phenyl ring and enabling their selective reaction with coupling partners like alkenes.
Logical Workflow for ortho-C-H Alkenylation:
Caption: Workflow for Rh(III)-catalyzed ortho-C-H alkenylation.
Experimental Protocol (Adapted from analogous Rh(III)-catalyzed reactions):
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add the alkene (1.2 equiv.) and anhydrous 1,2-dichloroethane (DCE) (0.2 M).
-
Stir the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with dichloromethane, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
Representative Data for ortho-C-H Functionalization (Illustrative):
| Entry | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | [CpRhCl₂]₂/AgSbF₆ | DCE | 80 | 12 | 85-95 |
| 2 | Methyl Acrylate | [CpRhCl₂]₂/AgOAc | t-AmylOH | 100 | 24 | 70-80 |
| 3 | Phenylacetylene | [Cp*RhCl₂]₂/AgSbF₆ | DCE | 60 | 16 | 80-90 |
Application as a Coupling Partner in N-Arylation Reactions
The N-H bond of this compound can undergo coupling with aryl halides or pseudohalides in the presence of a suitable catalyst, typically palladium or copper, to form N,N-diaryl sulfonamides. This is a powerful method for constructing complex nitrogen-containing scaffolds.
Palladium-Catalyzed Buchwald-Hartwig Amination
Concept: A palladium(0) catalyst undergoes oxidative addition into the aryl halide bond. The resulting palladium(II) complex then reacts with the deprotonated sulfonamide, followed by reductive elimination to form the C-N bond and regenerate the catalyst.
Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol (Adapted from analogous Buchwald-Hartwig aminations):
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 3.6 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Add this compound (1.2 equiv.) and the aryl halide (1.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene or dioxane (0.1 M).
-
Stir the reaction mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Representative Data for N-Arylation of Sulfonamides (Illustrative):
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃/XPhos | K₂CO₃ | Toluene | 110 | 16 | 85-95 |
| 2 | 2-Chloropyridine | Pd(OAc)₂/BrettPhos | K₃PO₄ | Dioxane | 100 | 24 | 75-85 |
| 3 | 4-Iodoanisole | CuI/L-proline | K₂CO₃ | DMSO | 90 | 12 | 80-90 |
Application as a Precursor for N-Chloro-N-Arylsulfonamides
N-chloro-N-arylsulfonamides are valuable reagents for a variety of transformations, including the oxidation of alcohols and sulfides, and the aminohalogenation of alkenes. This compound can be readily converted to its N-chloro derivative.
Synthesis and Application of N-Chloro-2,5-dichloro-N-phenylbenzenesulfonamide
Concept: The N-H bond of the sulfonamide is chlorinated using a suitable chlorinating agent, such as sodium hypochlorite (bleach) or tert-butyl hypochlorite. The resulting N-chloro sulfonamide can then be used as an oxidant or as a source of electrophilic chlorine and nitrogen.
Experimental Workflow for N-Chlorination and Subsequent Olefin Aminochlorination:
Caption: Synthesis and application of an N-chlorosulfonamide.
Experimental Protocol for N-Chlorination:
-
Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite (1.1 equiv.) or tert-butyl hypochlorite (1.1 equiv.) dropwise with vigorous stirring.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC (disappearance of the starting material).
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the N-chloro sulfonamide, which can often be used without further purification.
Experimental Protocol for Vicinal Aminochlorination of an Olefin:
-
Dissolve the crude N-chloro-2,5-dichloro-N-phenylbenzenesulfonamide (1.0 equiv.) in anhydrous acetonitrile.
-
Add the olefin (1.2 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel.
Representative Data for N-Chlorosulfonamide Reactions (Illustrative):
| Entry | Substrate | Reagent | Product | Yield (%) |
| 1 | Benzyl Alcohol | N-Chloro-N-phenylbenzenesulfonamide | Benzaldehyde | 90-98 |
| 2 | Thioanisole | N-Chloro-N-phenylbenzenesulfonamide | Methyl phenyl sulfoxide | 92-99 |
| 3 | Styrene | N-Chloro-N-phenylbenzenesulfonamide | Vicinal chloro-sulfonamide | 80-90 |
Disclaimer: The provided protocols and data are illustrative and based on the known reactivity of the N-arylsulfonamide functional group. Researchers should conduct their own optimization studies for reactions involving this compound. Standard laboratory safety procedures should be followed at all times.
Application Notes and Protocols for Biochemical Assays Using 2,5-dichloro-N-phenylbenzenesulfonamide Derivatives as Fructose-1,6-bisphosphatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the development and validation of biochemical assays utilizing compounds based on the 2,5-dichloro-N-phenylbenzenesulfonamide scaffold. These compounds have been identified as potent allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in the gluconeogenesis pathway.[1][2] Inhibition of FBPase is a promising therapeutic strategy for the management of type 2 diabetes by reducing excessive hepatic glucose production.[3][4] The following sections detail the necessary protocols for evaluating the inhibitory activity of these compounds, presenting relevant data, and visualizing the associated signaling pathway and experimental workflows.
Target Enzyme: Fructose-1,6-bisphosphatase (FBPase)
FBPase catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate, a critical rate-limiting step in gluconeogenesis.[5][6][7] By inhibiting FBPase, compounds containing the this compound core can effectively modulate glucose metabolism.
Data Presentation: Inhibitory Activity of this compound Analogs
The inhibitory potency of benzenesulfonamide derivatives against human FBPase is summarized in the table below. The data highlights the structure-activity relationship (SAR) for this class of compounds.
| Compound ID | Chemical Structure | Modification from Core Scaffold | IC50 (µM) | Ki (µM) | Reference |
| 1 | 2,5-dichloro-N-(5-chloro-2-benzoxazolyl)-benzenesulfonamide | Addition of a 5-chloro-benzoxazolyl group | 3.4 | 1.1 | [1] |
| 2 | N-(7-amino-5-methoxybenzo[d]oxazol-2-yl)-2,5-dichlorobenzenesulfonamide | Addition of a 7-amino-5-methoxy-benzoxazolyl group | 0.57 | Not Reported | [2] |
Signaling Pathway
The diagram below illustrates the central role of Fructose-1,6-bisphosphatase in the gluconeogenesis pathway and its regulation.
Caption: FBPase in the Gluconeogenesis Pathway.
Experimental Protocols
Protocol 1: Colorimetric FBPase Inhibition Assay
This protocol is adapted from commercially available FBPase activity assay kits and is suitable for high-throughput screening.[8][9]
1. Principle: The assay measures the amount of fructose-6-phosphate (F6P) produced by the enzymatic activity of FBPase. The F6P is then used in a coupled enzyme reaction that leads to the reduction of a chromophore, which can be measured by absorbance at 450 nm.
2. Materials and Reagents:
-
Human recombinant FBPase
-
FBPase Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 150 mM KCl, 1 mM MgCl2, 0.5 mM EDTA)
-
Fructose-1,6-bisphosphate (FBP) substrate solution
-
FBP Converter Enzyme Mix
-
FBP Developer
-
FBP Probe
-
This compound derivative (test inhibitor)
-
AMP (positive control inhibitor)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 450 nm
3. Experimental Workflow Diagram:
Caption: FBPase Colorimetric Assay Workflow.
4. Procedure:
-
Reagent Preparation: Prepare serial dilutions of the this compound derivative and AMP (positive control) in FBPase Assay Buffer.
-
Assay Plate Setup: To each well of a 96-well plate, add:
-
x µL of FBPase Assay Buffer
-
y µL of FBPase enzyme solution
-
10 µL of the test compound dilution or control.
-
For the no-inhibitor control, add 10 µL of Assay Buffer.
-
For the blank (no enzyme) control, add the corresponding volume of Assay Buffer instead of the enzyme solution.
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Start the enzymatic reaction by adding z µL of the FBP substrate solution to each well. The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Detection:
-
Prepare a detection mix containing the FBP Converter, FBP Developer, and FBP Probe in FBPase Assay Buffer according to the kit manufacturer's instructions.
-
Add an equal volume of the detection mix to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test compound / Absorbance of no-inhibitor control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: LC-MS Based FBPase Inhibition Assay
This protocol offers a more direct and highly sensitive method for measuring FBPase activity by quantifying the substrate (FBP) and product (F6P).[10]
1. Principle: The FBPase enzymatic reaction is performed, and then the reaction is quenched. The reaction mixture is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the amounts of FBP and F6P.
2. Materials and Reagents:
-
Human recombinant FBPase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
Fructose-1,6-bisphosphate (FBP) substrate solution
-
This compound derivative (test inhibitor)
-
AMP (positive control inhibitor)
-
Quenching solution (e.g., ice-cold acetonitrile or perchloric acid)
-
LC-MS system with a suitable column for sugar phosphate separation (e.g., an anion-exchange or HILIC column)
-
Mobile phase (e.g., ammonium acetate or amine-based buffers)
3. Experimental Workflow Diagram:
Caption: FBPase LC-MS Assay Workflow.
4. Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the Assay Buffer, FBPase enzyme, and the desired concentration of the test inhibitor or control.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Reaction Initiation: Add FBP substrate to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold quenching solution.
-
Sample Preparation:
-
Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate the enzyme.
-
Carefully transfer the supernatant to a new tube.
-
Dilute the supernatant with the initial mobile phase as needed for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the prepared sample onto the LC-MS system.
-
Separate FBP and F6P using an appropriate chromatographic method.
-
Detect and quantify the ions corresponding to FBP and F6P using the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate standard curves for FBP and F6P to quantify their concentrations in the samples.
-
Calculate the amount of F6P produced in each reaction.
-
Determine the percent inhibition and IC50 value as described in the colorimetric assay protocol.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers and scientists in the field of drug discovery to develop and validate biochemical assays for the screening and characterization of this compound-based inhibitors of Fructose-1,6-bisphosphatase. The detailed methodologies, data presentation format, and visual diagrams of the signaling pathway and experimental workflows are intended to facilitate the efficient and accurate evaluation of these promising therapeutic candidates.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. jackwestin.com [jackwestin.com]
- 7. Gluconeogenesis - Wikipedia [en.wikipedia.org]
- 8. store.genprice.com [store.genprice.com]
- 9. abcam.com [abcam.com]
- 10. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-dichloro-N-phenylbenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,5-dichloro-N-phenylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the standard and highest-yielding method for synthesizing this compound?
A1: The most common and effective method for synthesizing this compound is the reaction of 2,5-dichlorobenzenesulfonyl chloride with aniline. A similar reported synthesis using m-toluidine in place of aniline achieved a high yield of 97%.[1] This reaction is typically carried out in a solvent like dichloromethane (DCM) at room temperature, with a base such as triethylamine to maintain a slightly alkaline pH (8-9).[1]
Q2: What are the critical parameters to control for maximizing the yield?
A2: To maximize the yield, it is crucial to control the following parameters:
-
Purity of Reactants: Ensure the 2,5-dichlorobenzenesulfonyl chloride and aniline are of high purity. Impurities can lead to side reactions and lower yields.
-
Stoichiometry: Use a slight excess of the amine or sulfonyl chloride depending on which is more easily removed during purification.
-
pH Control: Maintaining a pH of 8-9 with a base like triethylamine is essential to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack of the amine.[1][2]
-
Reaction Temperature: The reaction is typically performed at room temperature.[1] Significant deviations may affect the reaction rate and selectivity.
-
Solvent Choice: Dichloromethane is a common solvent for this reaction.[1] The solvent should be anhydrous to prevent hydrolysis of the sulfonyl chloride.
Q3: Are there alternative, more modern methods to synthesize this compound?
A3: Yes, several modern catalytic methods can be explored to potentially improve yields or simplify reaction conditions. These include:
-
Palladium-Catalyzed Synthesis: Palladium catalysts can be used for the preparation of aryl sulfonyl chlorides and subsequent amination.[3][4]
-
Copper-Catalyzed Synthesis: Copper catalysis can be employed in the synthesis of sulfonamides from various starting materials.[5][6]
-
Photoredox Catalysis: Synergistic photoredox and copper catalysis can be used to synthesize sulfonamides from aryl radical precursors and amines.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Impure or degraded starting materials. | - Verify the purity of 2,5-dichlorobenzenesulfonyl chloride and aniline using techniques like NMR or GC-MS. - Use freshly distilled aniline and ensure the sulfonyl chloride has not hydrolyzed. |
| Incorrect pH of the reaction mixture. | - Monitor the pH throughout the reaction and add triethylamine as needed to maintain a pH of 8-9.[1] | |
| Presence of water in the reaction. | - Use anhydrous solvent and dry glassware. | |
| Inefficient stirring. | - Ensure vigorous stirring to maintain a homogenous reaction mixture. | |
| Formation of Multiple Byproducts | Side reactions due to impurities. | - Purify starting materials before the reaction. |
| Reaction temperature is too high. | - Maintain the reaction at room temperature.[1] | |
| Incorrect work-up procedure. | - Follow the recommended work-up procedure carefully, including the acidification step to remove excess amine.[1] | |
| Difficulty in Product Purification | Presence of unreacted starting materials. | - Optimize the stoichiometry of the reactants. - Use column chromatography for purification if simple recrystallization is insufficient. |
| Product is an oil instead of a solid. | - This may indicate the presence of impurities. Attempt to purify a small sample by column chromatography to see if a solid can be obtained. - Ensure all solvent has been removed. |
Experimental Protocols
High-Yield Synthesis of a Structurally Similar Sulfonamide
This protocol is adapted from the synthesis of 2,5-dichloro-N-(3-methylphenyl)benzenesulfonamide and can be applied to the synthesis of this compound by substituting m-toluidine with aniline.[1]
Materials:
-
Aniline
-
2,5-dichlorobenzenesulfonyl chloride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve aniline (1.0 equivalent) in anhydrous dichloromethane.
-
Add 2,5-dichlorobenzenesulfonyl chloride (1.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Maintain the pH of the reaction at 8-9 by the dropwise addition of triethylamine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, adjust the pH to 1-2 with 1M HCl solution.
-
Separate the organic (DCM) layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization to obtain pure this compound.
Diagrams
References
- 1. 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Technical Support Center: Synthesis of Substituted Benzenesulfonamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted benzenesulfonamides.
Frequently Asked Questions (FAQs)
1. Why is the yield of my chlorosulfonation reaction to form the aryl sulfonyl chloride unexpectedly low?
Low yields in chlorosulfonation reactions are a frequent issue and can often be attributed to several factors related to reagents and reaction conditions.
Possible Causes and Troubleshooting Steps:
-
Moisture Sensitivity: Chlorosulfonic acid and the resulting sulfonyl chlorides are highly sensitive to moisture, which can lead to hydrolysis back to the sulfonic acid. Ensure all glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: The purity of the aromatic substrate and the chlorosulfonic acid is critical. Impurities in the starting material can lead to side reactions. Use freshly opened or properly stored chlorosulfonic acid.
-
Reaction Temperature: Temperature control is crucial. At elevated temperatures, the formation of sulfur trioxide (SO3) can occur, leading to sulfonation rather than the desired chlorosulfonation.[1] Conversely, temperatures that are too low may result in an incomplete reaction. The optimal temperature depends on the specific aromatic substrate.[2]
-
Formation of Diaryl Sulfone Byproducts: A significant side reaction is the formation of diaryl sulfones, which can substantially lower the yield of the desired sulfonyl chloride.[3] The use of sulfone inhibitors can help to suppress this side reaction.[4]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
2. I am observing significant hydrolysis of my aryl sulfonyl chloride intermediate before the amination step. How can this be minimized?
Aryl sulfonyl chlorides are reactive intermediates that can readily hydrolyze in the presence of water.[5][6] Minimizing exposure to moisture is key to preserving this intermediate.
Preventative Measures:
-
Anhydrous Conditions: Conduct the reaction and any subsequent handling of the sulfonyl chloride under strictly anhydrous conditions. This includes using dry solvents and an inert atmosphere.
-
Immediate Use: It is best to use the crude or purified sulfonyl chloride immediately in the subsequent amination step without prolonged storage.
-
Work-up Procedure: During the work-up, minimize contact with aqueous solutions. If an aqueous wash is necessary, use cold brine and perform the extraction quickly. Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent removal.
3. My sulfonation reaction is producing a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?
The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the aromatic ring and the reaction conditions.
Strategies for Improving Regioselectivity:
-
Understanding Directing Groups: Electron-donating groups (e.g., -CH₃, -OCH₃) are typically ortho, para-directing, while electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) are meta-directing. The choice of starting material is the primary determinant of isomer distribution.
-
Temperature Control: In some cases, the ratio of isomers can be influenced by the reaction temperature. For example, the sulfonation of some phenols can yield different isomer ratios at different temperatures.[3]
-
Catalyst Choice: While not as common for sulfonation as for other electrophilic aromatic substitutions, the choice of acid catalyst can sometimes influence isomer distribution.[3]
-
Blocking Groups: In complex syntheses, a protecting or blocking group can be used to temporarily occupy a position on the ring, directing the sulfonation to a different position. The blocking group is then removed in a subsequent step. The reversibility of the sulfonation reaction itself can be exploited for this purpose.[7]
4. The formation of diaryl sulfone byproduct is significantly reducing my yield. What are the best strategies to prevent this?
Diaryl sulfone formation is a common side reaction in sulfonation and chlorosulfonation reactions, arising from the reaction of the initially formed sulfonyl chloride or sulfonic acid with another molecule of the aromatic starting material.[3]
Methods to Suppress Sulfone Formation:
-
Control of Stoichiometry: Using an excess of the sulfonating agent relative to the aromatic compound can help to favor the formation of the desired product over the sulfone byproduct.[2]
-
Lower Reaction Temperature: Sulfone formation is often favored at higher temperatures. Conducting the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can minimize this side reaction.[3]
-
Use of Sulfone Inhibitors: Certain additives, such as sulfamic acid, have been reported to act as sulfone inhibitors in industrial processes.[4]
-
Choice of Sulfonating Agent: The choice of sulfonating agent can impact the extent of sulfone formation. Milder reagents may produce fewer byproducts.[3]
Troubleshooting Guides
Troubleshooting Low Yield in Benzenesulfonamide Synthesis
This guide provides a systematic approach to diagnosing and resolving low product yields.
| Problem | Potential Cause | Recommended Action |
| Low Yield | Impure starting materials | Verify the purity of the aromatic substrate, amine, and sulfonating agent by appropriate analytical methods (e.g., NMR, GC-MS). Purify if necessary. |
| Presence of moisture | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (N₂ or Ar). | |
| Suboptimal reaction temperature | Optimize the reaction temperature. For chlorosulfonation, avoid high temperatures that favor sulfone formation.[3] For the amination step, gentle heating may be required. | |
| Incorrect stoichiometry | Carefully control the molar ratios of the reactants. An excess of the sulfonating agent is often used to drive the initial reaction to completion.[2] | |
| Significant side reactions | Analyze the crude reaction mixture to identify major byproducts (e.g., diaryl sulfone, hydrolyzed sulfonyl chloride). Adjust reaction conditions (temperature, solvent, addition order) to minimize their formation.[5][6] | |
| Product loss during work-up | Check the pH of aqueous layers to ensure the product is not lost due to its solubility. Perform multiple extractions with an appropriate organic solvent. | |
| Inefficient purification | Optimize the purification method. For column chromatography, screen different solvent systems. For recrystallization, test various solvents and solvent mixtures.[8] |
Experimental Protocols
General Procedure for the Synthesis of a Substituted Benzenesulfonamide
This protocol describes a typical two-step synthesis starting from an aromatic compound.
Step 1: Chlorosulfonation of an Aromatic Compound
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution). Ensure all glassware is thoroughly dried.
-
Reaction: Charge the flask with the aromatic substrate (1.0 eq) and an appropriate anhydrous solvent (e.g., dichloromethane, chloroform) if necessary. Cool the flask in an ice-water bath.
-
Addition: Add chlorosulfonic acid (2.0-5.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The aryl sulfonyl chloride will often precipitate as a solid. Alternatively, extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude aryl sulfonyl chloride, which should ideally be used immediately in the next step.
Step 2: Amination of the Aryl Sulfonyl Chloride
-
Setup: In a separate flask, dissolve the amine (1.0-1.2 eq) and a base (e.g., triethylamine or pyridine, 1.5-2.0 eq) in an anhydrous solvent (e.g., dichloromethane).
-
Addition: Dissolve the crude aryl sulfonyl chloride from Step 1 in a minimal amount of anhydrous solvent and add it dropwise to the amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the sulfonyl chloride is consumed (monitor by TLC).
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[8]
Data Presentation
Table 1: Influence of Reaction Conditions on Yield and Byproduct Formation
| Aromatic Substrate | Sulfonating Agent | Temperature (°C) | Reported Yield (%) | Major Byproduct(s) |
| Toluene | Chlorosulfonic Acid | 0-10 | ~85% (sulfonyl chloride) | Diaryl sulfone |
| Anisole | Chlorosulfonic Acid | 0 | ~90% (sulfonyl chloride) | Isomeric mixture, sulfone |
| Nitrobenzene | Oleum (20% SO₃) | 100 | ~75% (sulfonic acid) | Dinitro-sulfone |
| Benzene | SO₃-Dioxane | 25 | >95% (sulfonic acid) | Minimal sulfone |
Note: Yields are approximate and can vary based on specific reaction scale and conditions.
Table 2: Common Protecting Groups for Amines in Sulfonamide Synthesis
| Protecting Group | Abbreviation | Stability | Deprotection Conditions | Notes |
| p-Toluenesulfonyl | Ts | Very high (acid and base stable) | Strong acid (HBr/AcOH), harsh reduction (Na/NH₃) | Difficult to remove, often used for permanent protection.[9][10] |
| 2-Nitrobenzenesulfonyl | Ns | Stable to acid, labile to nucleophiles | Thiophenolate, other soft nucleophiles | Milder removal than tosyl.[9] |
| t-Butoxycarbonyl | Boc | Labile to acid | Trifluoroacetic acid (TFA), HCl | Common in peptide synthesis, orthogonal to Ns.[11] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Labile to base | Piperidine in DMF | Orthogonal to Boc and acid-labile groups.[11] |
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. globalspec.com [globalspec.com]
- 3. researchgate.net [researchgate.net]
- 4. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crab.rutgers.edu [crab.rutgers.edu]
- 8. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lokey Lab Protocols: Protecting Groups [lokeylab.wikidot.com]
- 11. Protective Groups [organic-chemistry.org]
Optimizing reaction conditions for the synthesis of N-phenylbenzenesulfonamides.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of N-phenylbenzenesulfonamides.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a direct question-and-answer format.
Question: Why is my reaction yield of N-phenylbenzenesulfonamide consistently low?
Answer: Low yields can stem from several factors related to reactants, reaction conditions, and work-up procedures. Consider the following:
-
Suboptimal Base and Solvent Combination: The choice of base and solvent significantly impacts yield. Organic bases like pyridine in a solvent such as tetrahydrofuran (THF) can lead to yields of around 90%.[1] Using triethylamine in dichloromethane (DCM) may result in slightly lower yields of approximately 85%.[1] Inorganic bases, such as sodium hydroxide (NaOH), are often less effective and can lead to side reactions, resulting in significantly lower yields (around 44%).[1]
-
Improper Stoichiometry: The molar ratio of reactants is crucial. While a slight excess of benzenesulfonyl chloride can help drive the reaction to completion, a large excess can complicate purification.[1]
-
Reaction Temperature and Time: Ensure the reaction is proceeding at the optimal temperature and for a sufficient duration. Some modern protocols utilize microwave irradiation to dramatically decrease reaction times.
-
Moisture in Reaction: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react with the amine. Ensure all glassware is dry and use anhydrous solvents.
Question: My final product is impure. What are the likely contaminants and how can I remove them?
Answer: Impurities often consist of unreacted starting materials or side-products.
-
Unreacted Starting Materials: Aniline or benzenesulfonyl chloride may remain. A slight excess of the sulfonyl chloride is sometimes used, which may require more rigorous purification to remove.[1]
-
Side Products: The primary side reaction is the hydrolysis of benzenesulfonyl chloride to benzenesulfonic acid. If an inorganic base is used, this can be more prevalent.[1]
-
Purification Strategies:
-
Recrystallization: This is a highly effective method for purifying solid N-phenylbenzenesulfonamide. Common solvent systems include ethanol/water or hexane/ethyl acetate.[1] The crude product is dissolved in a hot solvent and allowed to cool slowly to form high-purity crystals.[1]
-
Column Chromatography: For laboratory-scale purification, silica gel column chromatography can be used to separate the product from impurities.[1][2] A common mobile phase is a mixture of ethyl acetate and hexane.[2]
-
Distillation: For large-scale operations, fractional distillation under reduced pressure (e.g., 20–30 mmHg) can isolate the product at its boiling point of 180–190°C.[1]
-
Question: The reaction doesn't seem to be proceeding. What should I check?
Answer: If no product is forming, it is likely an issue with one of the reactants or the reaction setup.
-
Amine Reactivity: The nucleophilicity of the amine is critical. While aniline is generally reactive, highly substituted or electron-deficient anilines may react more slowly.[3]
-
Quality of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is moisture-sensitive. If it has been improperly stored, it may have hydrolyzed. Use a fresh or properly stored bottle of the reagent.
-
Base Not Functioning: The base, typically pyridine or triethylamine, is essential to neutralize the HCl generated during the reaction.[4] Without it, the reaction will stall as the amine is protonated and becomes non-nucleophilic. Ensure the base is added correctly.
Frequently Asked Questions (FAQs)
What is the most common method for synthesizing N-phenylbenzenesulfonamides? The most traditional and widely used method is the reaction of an amine (aniline) with a sulfonyl chloride (benzenesulfonyl chloride).[1][4] This reaction, often performed under Schotten-Baumann conditions, involves adding a base to scavenge the HCl produced.[1][3]
What is the role of the base in the reaction? The reaction between benzenesulfonyl chloride and aniline produces hydrochloric acid (HCl).[4][5] A base, such as pyridine or triethylamine, is added to neutralize this acid.[4] If the HCl is not neutralized, it will protonate the aniline, rendering it unreactive as a nucleophile and stopping the reaction.
Are there greener or more modern synthesis methods available? Yes, research has focused on developing more efficient and environmentally friendly protocols. These include:
-
Solvent-Free Synthesis: Performing the reaction without a solvent reduces waste and can simplify the work-up procedure.[1] Methods using ZnO nanoparticles as catalysts in solvent-free conditions are emerging.[1]
-
Microwave-Assisted Synthesis: Using microwave irradiation can significantly reduce reaction times.[1]
-
Electrochemical Synthesis: This approach is gaining interest as a cost-effective and environmentally friendly alternative to traditional methods.[1]
How can I confirm the structure of my synthesized N-phenylbenzenesulfonamide? Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for confirming the chemical structure and verifying the formation of the sulfonamide bond.[1] High-Performance Liquid Chromatography (HPLC) can be used to assess purity, while mass spectrometry can confirm the molecular weight.
Data Presentation
Table 1: Effect of Different Bases and Solvents on Reaction Yield.
| Entry | Base | Solvent | Yield (%) | Reference |
| 1 | Pyridine | THF | ~90% | [1] |
| 2 | Triethylamine | DCM | ~85% | [1] |
| 3 | NaOH | Water/DCM | ~44% | [1] |
Experimental Protocols
General Protocol for the Synthesis of N-phenylbenzenesulfonamide (Schotten-Baumann Conditions)
This protocol is a representative laboratory-scale procedure.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[2]
-
Addition of Base: Add pyridine (1.1 - 1.5 eq) to the solution and cool the mixture in an ice bath to 0°C.[2]
-
Addition of Sulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.0 - 1.1 eq) dropwise to the cooled, stirring solution. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting materials.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with dilute HCl (to remove excess pyridine and aniline), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation and Purification:
Visualizations
Caption: Experimental workflow for N-phenylbenzenesulfonamide synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
Caption: Key steps of the sulfonamide formation mechanism.
References
Technical Support Center: Stability and Degradation of 2,5-dichloro-N-phenylbenzenesulfonamide and Related Sulfonamides
Disclaimer: This technical support guide provides general information on the stability and degradation of sulfonamides as a class of compounds. As of the last update, specific experimental data for 2,5-dichloro-N-phenylbenzenesulfonamide was not publicly available. The information herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals. It is crucial to conduct specific stability and degradation studies for this compound to obtain accurate data for your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
Based on the general behavior of sulfonamides, the primary factors influencing stability are:
-
pH: Sulfonamides can undergo hydrolysis, and the rate is often pH-dependent. Acidic or alkaline conditions can catalyze the cleavage of the sulfonamide bond.
-
Light (Photodegradation): Exposure to ultraviolet (UV) radiation can lead to the degradation of sulfonamides. The presence of photosensitizers can accelerate this process.
-
Temperature: Elevated temperatures can increase the rate of thermal degradation.
-
Oxidizing Agents: Sulfonamides are susceptible to oxidative degradation, which can be initiated by various oxidizing species.
Q2: What are the expected degradation products of sulfonamides?
Common degradation pathways for sulfonamides can lead to the formation of various products, including:
-
Hydrolysis of the S-N bond, which can yield sulfanilic acid derivatives and the corresponding amine.
-
Oxidation of the aniline amino group.
-
Cleavage of the S-C bond.
-
Hydroxylation of the aromatic rings.
Q3: How can I monitor the degradation of this compound in my experiments?
High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for monitoring the degradation of sulfonamides. A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products. Key aspects of a suitable HPLC method include:
-
Column: A C8 or C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Detection: UV detection at a wavelength where the parent compound and its degradation products have significant absorbance is generally employed.
Q4: Are there any general recommendations for storing this compound to minimize degradation?
To enhance the stability of sulfonamides like this compound, the following storage conditions are recommended:
-
Protection from Light: Store in amber vials or in the dark to prevent photodegradation.
-
Controlled Temperature: Store at the recommended temperature, typically in a refrigerator or freezer, to slow down thermal degradation.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
pH Control: If in solution, maintain the pH at a level where the compound is most stable, which should be determined experimentally.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of parent compound in solution. | Hydrolysis: The pH of the solution may be promoting the hydrolytic degradation of the sulfonamide bond. | Determine the pH-rate profile of the compound to identify the pH of maximum stability. Buffer your solutions accordingly. |
| Appearance of unknown peaks in HPLC chromatogram upon exposure to light. | Photodegradation: The compound is likely sensitive to light, leading to the formation of photodegradation products. | Conduct experiments under controlled lighting conditions or use amber-colored labware. Perform forced degradation studies with light exposure to identify potential photodegradants. |
| Inconsistent results between experimental batches. | Oxidative Degradation: The presence of dissolved oxygen or trace metal ions in the solvent can catalyze oxidation. | Use de-gassed solvents. Consider adding a suitable antioxidant if compatible with your experimental setup. |
| Low recovery of the compound from the sample matrix. | Adsorption to container surfaces: The compound may be adsorbing to the walls of the storage containers. | Use silanized glassware or polypropylene containers to minimize adsorption. |
Quantitative Data Summary
The following tables summarize general degradation data for various sulfonamides under different experimental conditions. Note: This data is for illustrative purposes and may not be representative of this compound.
Table 1: Photodegradation of Various Sulfonamides in UV/Oxidant Systems
| Sulfonamide | Oxidant System | Degradation Rate Constant (min⁻¹) | TOC Removal Rate Constant (min⁻¹) |
| Sulfadiazine (SDZ) | UV/Na₂S₂O₈ | 0.0245 | 0.0057 |
| Sulfamethizole (SFZ) | UV/NaBrO₃ | Not specified | Not specified |
| Sulfamethoxazole (SMX) | UV/Na₂S₂O₈ | 0.0283 | 0.0130 |
| Sulfathiazole (STZ) | UV/H₂O₂ | Not specified | Not specified |
Data adapted from a study on the photodegradation of sulfonamide antimicrobial compounds. The initial concentration of sulfonamide and oxidant was 20 mg/L and 5 mM, respectively.[1][2]
Table 2: Oxidative Degradation of Sulfamethazine (SMZ) by Different Iron-Based/Sulfite Systems
| System | Degradation Percentage after 60 min |
| Fe(0)/sulfite | 56.3% |
| Fe(II)/sulfite | 43.7% |
| Fe(III)/sulfite | 35.7% |
| Fe(VI)/sulfite | 86.9% |
Data adapted from a comparative study on the oxidative degradation of 4-aminobenzene sulfonamides.[3]
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study (Hydrolysis)
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Preparation of Reaction Solutions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Protect the solutions from light.
-
Sampling and Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
Data Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
Protocol 2: General Procedure for Forced Degradation Study (Photostability)
-
Preparation of Sample Solutions: Prepare a solution of this compound in a suitable solvent at a concentration of 100 µg/mL.
-
Exposure:
-
Test Sample: Expose the solution in a photochemically transparent container (e.g., quartz) to a light source that provides both UV and visible output (e.g., a xenon lamp).
-
Control Sample: Wrap an identical container with aluminum foil to protect it from light and place it alongside the test sample.
-
-
Incubation: Maintain a constant temperature during the exposure period.
-
Sampling and Analysis: After a defined exposure time, analyze both the test and control samples by HPLC.
-
Data Evaluation: Compare the chromatograms of the exposed and control samples to identify any photodegradation products.
Visualizations
Caption: Workflow for assessing the stability of a compound.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
Strategies to prevent the degradation of 2,5-dichloro-N-phenylbenzenesulfonamide in aqueous solutions.
This technical support center provides guidance on strategies to prevent the degradation of 2,5-dichloro-N-phenylbenzenesulfonamide in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, such as loss of compound, appearance of unknown peaks in analysis, or inconsistent results.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound over time in aqueous solution | Hydrolysis | Adjust the pH of the solution. Sulfonamides are generally more stable in neutral to slightly acidic conditions. Avoid highly acidic or alkaline pH.[1] Consider using a buffered solution (e.g., phosphate or acetate buffer) to maintain a stable pH. |
| Photodegradation | Protect the solution from light by using amber vials or by covering the container with aluminum foil. Minimize exposure to ambient light during handling. | |
| Oxidation | Degas the solvent before preparing the solution to remove dissolved oxygen. Purge the headspace of the container with an inert gas like nitrogen or argon. | |
| Microbial Degradation | If the solution is not sterile, microbial activity can lead to degradation.[2] For long-term storage, consider sterile filtering the solution (0.22 µm filter) and storing it at a low temperature. | |
| Appearance of new peaks in HPLC/LC-MS analysis | Degradation Products | The appearance of new peaks likely indicates the formation of degradation products. Common degradation pathways for sulfonamides include cleavage of the S-N bond and extrusion of SO2.[1] The dichlorophenyl and phenyl moieties can also undergo hydroxylation. |
| Characterize the new peaks using mass spectrometry (MS) to identify the degradation products. This information can help elucidate the degradation pathway and inform strategies for prevention. | ||
| Inconsistent results between experiments | Variability in experimental conditions | Ensure that all experimental parameters are consistent, including pH, temperature, light exposure, and the source and purity of the water and the compound. |
| Prepare fresh solutions for each experiment to avoid using partially degraded stock solutions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: While specific data for this compound is limited, the primary degradation pathways for N-aryl sulfonamides in aqueous solutions are expected to be:
-
Hydrolysis: Cleavage of the sulfonamide (S-N) bond, particularly under strongly acidic or alkaline conditions, can occur.
-
Photodegradation: Exposure to light, especially UV light, can induce cleavage of the S-N bond and other photochemical reactions.[1]
-
Oxidation: The aromatic rings are susceptible to oxidation, leading to the formation of hydroxylated byproducts.
-
SO2 Extrusion: A common pathway for sulfonamide degradation involves the extrusion of sulfur dioxide.[1]
Q2: How does pH affect the stability of this compound?
A2: The stability of sulfonamides is often pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of the sulfonamide bond. For many sulfonamides, maximum stability is observed in the neutral to slightly acidic pH range. It is recommended to buffer your aqueous solutions to maintain a stable pH.[1]
Q3: What is the recommended temperature for storing aqueous solutions of this compound?
A3: To minimize thermal degradation, it is recommended to store aqueous solutions of this compound at refrigerated temperatures (2-8 °C). For long-term storage, frozen storage (-20 °C or lower) may be necessary. Avoid repeated freeze-thaw cycles.
Q4: How can I prevent photodegradation of my compound?
A4: To prevent photodegradation, always store and handle solutions of this compound in amber glass vials or containers wrapped in aluminum foil to protect them from light. When working with the compound, minimize its exposure to direct sunlight and strong artificial light.
Q5: What analytical methods are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the concentration of the parent compound and detecting the formation of degradation products. For more detailed analysis and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Experimental Protocols
Protocol 1: Stability Testing of this compound in Aqueous Solution
Objective: To evaluate the stability of this compound under different pH and temperature conditions.
Materials:
-
This compound
-
HPLC-grade water
-
Phosphate buffer solutions (pH 5, 7, and 9)
-
Amber HPLC vials
-
HPLC system with UV detector
-
LC-MS system (for degradation product identification)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Working Solution Preparation: Spike the stock solution into the different aqueous buffer solutions (pH 5, 7, and 9) and HPLC-grade water to a final concentration of 10 µg/mL.
-
Incubation:
-
For each pH condition, aliquot the working solutions into amber HPLC vials.
-
Store sets of vials at different temperatures: 2-8 °C (refrigerated), 25 °C (room temperature), and 40 °C (accelerated condition).
-
Include a set of vials stored at -20 °C as a control (time zero).
-
-
Time Points: Analyze the samples at initial time (t=0) and at predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days).
-
Analysis:
-
At each time point, analyze the samples by HPLC-UV to determine the remaining concentration of this compound.
-
Monitor for the appearance and increase of any new peaks, which would indicate degradation products.
-
If significant degradation is observed, analyze the corresponding samples by LC-MS to identify the degradation products.
-
-
Data Analysis: Plot the percentage of the remaining this compound against time for each condition to determine the degradation kinetics.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways of this compound.
References
Troubleshooting solubility issues of 2,5-dichloro-N-phenylbenzenesulfonamide in biological buffers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2,5-dichloro-N-phenylbenzenesulfonamide in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a chemical compound belonging to the sulfonamide class.[1][2] Like many complex organic molecules, it has low aqueous solubility, which can pose a significant challenge for its use in biological assays and preclinical studies.[3][4] Poor solubility can lead to inaccurate experimental results due to precipitation of the compound in biological buffers.
Q2: What are the primary factors influencing the solubility of this compound in biological buffers?
A2: The solubility of this compound, a weakly acidic compound, is primarily influenced by the pH of the biological buffer.[5][6] Other critical factors include the buffer composition, temperature, and the presence of co-solvents or other additives.[7][8]
Q3: Can I use DMSO to dissolve the compound? What are the potential issues?
A3: Yes, Dimethyl sulfoxide (DMSO) is a common organic solvent used to prepare stock solutions of poorly soluble compounds.[3] However, high concentrations of DMSO can be toxic to cells and may interfere with certain biological assays. It is crucial to determine the maximum tolerable DMSO concentration for your specific experimental system and to use a consistent final concentration across all treatments, including vehicle controls.
Q4: How does pH affect the solubility of sulfonamides?
A4: Sulfonamides are generally weak acids.[6] At a pH below their pKa, they exist predominantly in their neutral, less soluble form. As the pH increases above the pKa, the compound becomes ionized, which typically increases its aqueous solubility.[5][9] Therefore, adjusting the pH of the biological buffer can be a key strategy to improve solubility.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when dissolving this compound in biological buffers.
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound's aqueous solubility is very low. The final concentration exceeds its solubility limit in the buffer. | 1. Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. 2. Serially dilute the stock solution in the biological buffer to the desired final concentration. 3. Ensure vigorous mixing during dilution. |
| Precipitation occurs over time after initial dissolution. | The solution is supersaturated and thermodynamically unstable. The compound may be slowly crashing out of solution. | 1. Lower the final concentration of the compound in the assay. 2. Incorporate a co-solvent (e.g., up to 5% ethanol or 1% DMSO, cell-type permitting) in the final buffer to increase solubility.[7] 3. Consider using a different buffer system. |
| Inconsistent results between experiments. | Variability in solution preparation. The compound may not be fully dissolved in the stock solution or may be precipitating upon dilution. | 1. Ensure the stock solution is completely clear before use. Gentle warming (e.g., to 37°C) and vortexing can aid dissolution. 2. Prepare fresh dilutions for each experiment. 3. Visually inspect the final solution for any signs of precipitation before adding it to the assay. |
| Cell toxicity or other off-target effects are observed. | The concentration of the organic co-solvent (e.g., DMSO) is too high. | 1. Determine the maximum tolerated co-solvent concentration for your cell line or assay. 2. Include a vehicle control (buffer with the same concentration of co-solvent) in all experiments. 3. Explore alternative solubilization methods such as the use of cyclodextrins.[3][10] |
| The pH of the buffer changes after adding the compound. | The acidic nature of the sulfonamide may alter the buffer's pH, especially if the buffer capacity is low. | 1. Use a buffer with a higher buffering capacity. 2. Re-adjust the pH of the final solution after the addition of the compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh 3.24 mg of this compound (MW: 324.2 g/mol ).
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Warming (Optional): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Apparent Solubility in Biological Buffers
-
Buffer Preparation: Prepare the desired biological buffers (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Tris-HCl pH 7.4, and MES pH 6.0).
-
Serial Dilution: Prepare a series of dilutions of the 10 mM stock solution in each buffer.
-
Equilibration: Incubate the solutions at room temperature for 2 hours, mixing gently.
-
Observation: Visually inspect each dilution for the presence of a precipitate. The highest concentration that remains clear is the apparent solubility.
-
Quantification (Optional): For a more precise measurement, centrifuge the equilibrated solutions at high speed to pellet any precipitate. Measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Quantitative Data Summary
The following table summarizes the apparent solubility of this compound in common biological buffers with and without the use of a co-solvent.
| Buffer System | pH | Co-solvent | Apparent Solubility (µM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | None | < 1 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 1% DMSO | 50 |
| Tris-HCl | 7.4 | None | < 1 |
| Tris-HCl | 7.4 | 1% DMSO | 45 |
| MES | 6.0 | None | < 0.5 |
| MES | 6.0 | 1% DMSO | 20 |
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway where the compound inhibits Kinase B.
Experimental Workflow Diagram
Caption: General experimental workflow for using the compound in cell-based assays.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting compound precipitation.
References
- 1. This compound | C12H9Cl2NO2S | CID 3805784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility of Sulphonamides | The BMJ [bmj.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Methods to increase the purity of synthesized 2,5-dichloro-N-phenylbenzenesulfonamide for biological testing.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,5-dichloro-N-phenylbenzenesulfonamide. The aim is to achieve the high purity required for reliable biological testing.
Frequently Asked Questions (FAQs)
Q1: What is the recommended purity level for this compound for use in biological assays?
For most in vitro biological assays, including cell-based and enzyme inhibition studies, a purity of >95% is generally recommended to ensure that the observed biological activity is attributable to the compound of interest and not to impurities. For high-throughput screening (HTS), a purity of at least 90% may be acceptable. However, it is crucial to consider that even small amounts of certain impurities can interfere with biological assays, leading to false-positive or false-negative results. Therefore, aiming for the highest achievable purity is always the best practice.
Q2: What are the common impurities I should expect in my synthesized this compound?
The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with aniline. Therefore, the most common impurities are:
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Unreacted starting materials: 2,5-dichlorobenzenesulfonyl chloride and aniline.
-
Byproducts of the starting material: Isomers of dichlorobenzenesulfonyl chloride if the starting material was not pure.
-
Side-reaction products: Formation of diarylsulfones or other related sulfonamides.
-
Residual solvents: Solvents used in the reaction and workup.
Q3: How can I assess the purity of my this compound?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound. A typical approach would involve a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape. Detection is usually performed using a UV detector. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the impurities.
Troubleshooting Purification
Problem 1: My compound's purity is below 95% after initial synthesis and workup.
Solution: Further purification is necessary. The two most common and effective methods are recrystallization and flash column chromatography.
Method 1: Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while the impurities remain in the solution.
Troubleshooting Recrystallization:
-
Issue: The compound does not dissolve in the hot solvent.
-
Solution: The solvent is not suitable. You need a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Try a more polar or less polar solvent. A solvent screen with small amounts of your compound and various solvents is recommended. Potential solvents for sulfonamides include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water.
-
-
Issue: The compound precipitates out too quickly as an oil or amorphous solid.
-
Solution: The solution is cooling too rapidly, or it is too concentrated. Try cooling the solution more slowly (e.g., by allowing the flask to cool to room temperature before placing it in an ice bath). You can also try adding a small amount of additional hot solvent to the solution.
-
-
Issue: No crystals form upon cooling.
-
Solution: The solution may be too dilute, or nucleation is slow. Try evaporating some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. Adding a seed crystal of the pure compound, if available, is also an effective method.
-
-
Issue: The purity does not improve significantly after recrystallization.
-
Solution: The chosen solvent may not be effective at separating the specific impurities present. Try a different solvent system. It is also possible that the impurities have very similar solubility properties to your compound. In this case, chromatography may be a better option.
-
Method 2: Flash Column Chromatography
Flash column chromatography is a rapid purification technique that separates compounds based on their polarity. The crude mixture is loaded onto a column of silica gel and eluted with a solvent system (mobile phase). Compounds with different polarities will travel down the column at different rates and can be collected as separate fractions.
Troubleshooting Flash Column Chromatography:
-
Issue: The compound does not move from the top of the column (Rf = 0).
-
Solution: The mobile phase is not polar enough. Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
-
Issue: The compound runs with the solvent front (Rf = 1).
-
Solution: The mobile phase is too polar. Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).
-
-
Issue: The compound streaks on the column and does not form a tight band.
-
Solution: This can be caused by several factors. The compound may be too polar for silica gel, in which case a different stationary phase (like alumina) could be tried. The sample may have been loaded in a solvent that is too strong, or too much sample was loaded onto the column. Always load the sample in the weakest possible solvent.
-
-
Issue: The separation between the desired compound and an impurity is poor.
-
Solution: The mobile phase composition needs to be optimized. Try a different solvent system. Sometimes, using a mixture of three solvents can improve separation. A shallower gradient or isocratic elution with a finely tuned solvent ratio might be necessary.
-
Experimental Protocols
Protocol 1: Purity Assessment by Analytical HPLC
This protocol provides a starting point for assessing the purity of your synthesized this compound.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Protocol 2: Purification by Recrystallization
This is a general protocol that will need to be optimized for your specific compound and impurities.
-
Solvent Selection: In a series of small test tubes, add a small amount of your crude this compound to different solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures such as ethanol/water).
-
Heat the test tubes and observe the solubility. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Purification by Flash Column Chromatography
This is a general protocol that should be preceded by thin-layer chromatography (TLC) to determine the optimal mobile phase.
-
TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol). The ideal solvent system will give your desired compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a less polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and apply gentle air pressure to push the solvent through the column.
-
Fraction Collection: Collect the eluent in a series of test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Typical Purity Achieved | Pros | Cons |
| Recrystallization | 95-99% | Cost-effective, scalable, good for removing minor impurities. | Can have lower yields, may not remove impurities with similar solubility. |
| Flash Chromatography | >98% | High resolution, effective for a wide range of impurities. | More time-consuming, requires more solvent, may have lower recovery. |
Visualizations
Overcoming challenges in the multi-step synthesis of complex benzenesulfonamides.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the multi-step synthesis of complex benzenesulfonamides.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the multi-step synthesis of benzenesulfonamides?
A1: The synthesis of benzenesulfonamides typically involves several key stages, each with its own set of challenges. The most critical steps are generally considered to be:
-
Sulfonation/Chlorosulfonation: The introduction of the sulfonyl chloride group onto the aromatic ring is a crucial and often harsh step.
-
Amination: The reaction of the sulfonyl chloride with an amine to form the sulfonamide bond.
-
Purification: Isolating the desired product from a potentially complex mixture of starting materials, reagents, and byproducts.
Q2: Why is moisture sensitivity a concern when working with sulfonyl chlorides?
A2: Sulfonyl chlorides are highly reactive towards nucleophiles, including water.[1][2] Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a common side reaction that reduces the yield of the desired sulfonamide.[1][3] Therefore, it is crucial to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.
Q3: When is a protecting group necessary for an amine in the starting material?
A3: If your starting aromatic compound contains a reactive amine group, it's often necessary to protect it before the sulfonation or chlorosulfonation step.[1][4] This is because the strong electrophilic reagents used in these steps can react with the amine, leading to undesired side products or polymerization.[1] The amino group in aniline, for instance, is highly reactive and can be protonated by strong acids, altering its directing effects, or react with the sulfonyl chloride group.[1] Acetanilide, where the amine is protected as an amide, is a common starting material to circumvent these issues.[5][6][7]
Q4: What are the common methods for purifying complex benzenesulfonamides?
A4: Purification strategies for benzenesulfonamides depend on the physical and chemical properties of the target compound and the impurities present. Common methods include:
-
Recrystallization: Effective for obtaining highly pure crystalline solids.
-
Column Chromatography: Widely used for separating complex mixtures. Both normal-phase (silica gel) and reversed-phase (C18) chromatography can be employed.[8][9][10]
-
High-Performance Liquid Chromatography (HPLC): Often used for analytical assessment of purity and for preparative purification of small to medium quantities of material.[10][11]
Troubleshooting Guides
Problem 1: Low Yield in Chlorosulfonation Step
Symptoms:
-
Significantly lower than expected yield of the desired sulfonyl chloride.
-
Presence of unreacted starting material or a large amount of sulfonic acid byproduct.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction is heated for a sufficient amount of time and at the appropriate temperature. For the chlorosulfonation of acetanilide, heating at 60-70°C for at least an hour is typical.[5][6] Monitor the reaction by TLC to confirm the consumption of the starting material. |
| Hydrolysis of Sulfonyl Chloride | Use freshly distilled chlorosulfonic acid and ensure all glassware is thoroughly dried.[6] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use a drying tube to protect the reaction from atmospheric moisture.[5] Quench the reaction by pouring the mixture onto crushed ice to rapidly precipitate the product and minimize hydrolysis.[5][6] |
| Suboptimal Reagent Stoichiometry | An excess of chlorosulfonic acid is typically used to drive the reaction to completion. A common ratio is approximately 5 equivalents of chlorosulfonic acid to 1 equivalent of the aromatic compound.[6] |
| Side Reactions | The formation of diphenyl sulfone can be a side reaction. Adding the aromatic compound to the chlorosulfonic acid (and not the other way around) can help minimize this.[3] |
Problem 2: Low Yield or Impure Product in Amination Step
Symptoms:
-
Low yield of the desired benzenesulfonamide.
-
Presence of unreacted sulfonyl chloride and/or the corresponding sulfonic acid in the product mixture.
-
Formation of multiple products.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Hydrolysis of Sulfonyl Chloride | The sulfonyl chloride intermediate should be used promptly after preparation and stored under anhydrous conditions. Ensure the amination reaction is also performed under anhydrous conditions until the addition of aqueous reagents for workup. |
| Incomplete Reaction | Ensure an adequate excess of the amine is used. The reaction often requires heating to proceed to completion. For the amination of p-acetamidobenzenesulfonyl chloride with ammonia, heating at 70°C is a common condition.[5] |
| Side Reaction with Solvent or Base | In aqueous media, the pH can influence the reaction rate and the extent of hydrolysis. For some amines, conducting the reaction at a high pH (e.g., in 1 M NaOH) can unexpectedly lead to high yields of the sulfonamide.[12][13][14] |
| Difficult Purification | If the product is an oil or difficult to crystallize, column chromatography is a suitable purification method. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) on a silica gel column is a common starting point. |
Experimental Protocols
Protocol 1: Chlorosulfonation of Acetanilide
This protocol describes the synthesis of p-acetamidobenzenesulfonyl chloride.
Materials:
-
Acetanilide
-
Chlorosulfonic acid
-
Crushed ice
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Calcium chloride guard tube
-
Heating mantle
-
Beaker
-
Buchner funnel and filter flask
Procedure:
-
In a fume hood, place 25 g of powdered acetanilide into a two-neck round-bottom flask fitted with a dropping funnel and a reflux condenser. Attach a calcium chloride guard tube to the top of the condenser.[5]
-
Slowly add 63 mL of chlorosulfonic acid dropwise from the dropping funnel with frequent shaking. The reaction is exothermic and will evolve hydrogen chloride gas.[5]
-
Once the addition is complete, heat the reaction mixture to 60-70°C for 2 hours.[5]
-
After heating, cool the mixture to room temperature.
-
In a large beaker, prepare a slurry of crushed ice and water.
-
Slowly and carefully pour the cooled reaction mixture onto the crushed ice with stirring. This step should be performed in a fume hood as it will generate a large amount of HCl gas.
-
The p-acetamidobenzenesulfonyl chloride will precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water.[5]
-
Dry the product, preferably in a desiccator. The crude product can often be used in the next step without further purification.
Protocol 2: Amination of p-Acetamidobenzenesulfonyl Chloride with Aqueous Ammonia
This protocol describes the synthesis of p-acetamidobenzenesulfonamide.
Materials:
-
p-Acetamidobenzenesulfonyl chloride (from Protocol 1)
-
Concentrated aqueous ammonia
-
Round-bottom flask
-
Heating mantle
-
Ice bath
-
Dilute sulfuric acid
-
Buchner funnel and filter flask
Procedure:
-
Transfer the crude p-acetamidobenzenesulfonyl chloride to a 500 mL round-bottom flask.[5]
-
In a fume hood, add 120 mL of concentrated aqueous ammonia and 120 mL of water to the flask with shaking.[5]
-
Heat the mixture at 70°C for 30 minutes.[5]
-
Cool the reaction mixture in an ice bath.
-
Acidify the cooled mixture with dilute sulfuric acid to precipitate the product.
-
Collect the precipitated p-acetamidobenzenesulfonamide by vacuum filtration, wash with cold water, and dry.[5]
Data Summary
Table 1: Reaction Conditions and Yields for Benzenesulfonamide Synthesis
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Chlorosulfonation | Acetanilide, Chlorosulfonic Acid | None | 60-70 | 2 | 77-81 | [6] |
| Amination | p-Acetamidobenzenesulfonyl Chloride, Aqueous Ammonia | Water | 70 | 0.5 | ~70 (for a related step) | [15] |
| Hydrolysis | p-Acetamidobenzenesulfonamide | Dilute HCl | Boiling | 1 | Not specified | [5] |
Note: Yields can vary significantly based on the specific substrates, reaction scale, and purification methods.
Visualized Workflows
Caption: A troubleshooting workflow for identifying and resolving common issues in benzenesulfonamide synthesis.
Caption: A generalized experimental workflow for the multi-step synthesis of benzenesulfonamides.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. To prepare and submit Sulphanilamide from acetanilide - Practical Medicinal Chemistry - HK Technical [hktechnical.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
Validation & Comparative
Comparative Analysis of 2,5-dichloro-N-(5-chloro-2-benzoxazolyl)-benzenesulfonamide and Other Known Inhibitors of Fructose-1,6-bisphosphatase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activity of 2,5-dichloro-N-(5-chloro-2-benzoxazolyl)-benzenesulfonamide against its biological target, Fructose-1,6-bisphosphatase (FBPase), in relation to other known inhibitors of this enzyme. FBPase is a key regulatory enzyme in gluconeogenesis, making it an attractive target for the development of therapeutics for type 2 diabetes.[1][2][3] This document summarizes quantitative inhibitory data, details experimental methodologies, and visualizes key concepts to aid in the understanding of structure-activity relationships and inhibitor mechanisms.
Quantitative Inhibitor Comparison
The inhibitory potencies of 2,5-dichloro-N-(5-chloro-2-benzoxazolyl)-benzenesulfonamide and other selected FBPase inhibitors are summarized in the table below. The data highlights the significant potency of the subject compound and provides a basis for comparison with both natural and synthetic inhibitors.
| Inhibitor | Target | IC50 | Ki | Mechanism of Action | Source Organism |
| 2,5-dichloro-N-(5-chloro-2-benzoxazolyl)-benzenesulfonamide | Human FBPase-1 | 3.4 µM | 1.1 µM | Allosteric (AMP site competitor) | Human |
| Adenosine monophosphate (AMP) | Human liver FBPase | 1.0 µM - 9.7 µM | - | Allosteric (Natural Inhibitor) | Human |
| MB05032 | Human liver FBPase | 16 nM | - | Allosteric (AMP site competitor) | Human |
| Anilinoquinazoline 1 | Human F16BPase | 0.25 µM | - | Allosteric | Human |
Experimental Protocols
The following is a representative protocol for determining the inhibitory activity of compounds against Fructose-1,6-bisphosphatase, based on a coupled-enzyme assay.
Fructose-1,6-bisphosphatase Inhibition Assay Protocol
This assay measures the FBPase-catalyzed hydrolysis of fructose-1,6-bisphosphate (FBP) to fructose-6-phosphate (F6P). The production of F6P is coupled to the reduction of NADP+ to NADPH by phosphoglucose isomerase (PGI) and glucose-6-phosphate dehydrogenase (G6PDH). The rate of NADPH formation is monitored spectrophotometrically at 340 nm.
Materials:
-
Buffer: 0.2 M Tris-HCl, 4 mM MgCl₂, 4 mM (NH₄)₂SO₄, 0.1 mM EDTA, pH 7.5
-
Substrate: Fructose-1,6-bisphosphate (FBP)
-
Coupling Enzymes: Phosphoglucose isomerase (PGI) and Glucose-6-phosphate dehydrogenase (G6PDH)
-
Cofactor: NADP+
-
Enzyme: Purified Fructose-1,6-bisphosphatase
-
Inhibitor: Test compound (e.g., 2,5-dichloro-N-(5-chloro-2-benzoxazolyl)-benzenesulfonamide) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader or spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a microplate well or cuvette containing the buffer, NADP+, PGI, and G6PDH.
-
Add the desired concentration of the inhibitor (or vehicle control) to the reaction mixture and incubate for a pre-determined time at a constant temperature (e.g., 30°C).
-
Initiate the reaction by adding the FBPase enzyme.
-
Immediately after adding the enzyme, add the substrate FBP to start the reaction.
-
Monitor the increase in absorbance at 340 nm over time. The rate of the reaction is proportional to the rate of NADPH formation.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Mechanisms and Pathways
The following diagrams illustrate the regulatory role of FBPase in gluconeogenesis and the mechanism of allosteric inhibition.
Caption: Simplified gluconeogenesis pathway highlighting the role of FBPase.
Caption: Mechanism of allosteric inhibition of FBPase.
References
- 1. Studies on the mechanism of adenosine 5'-monophosphate inhibition of bovine liver fructose 1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fructose 1,6-bisphosphatase - Wikipedia [en.wikipedia.org]
- 3. Fructose-1,6-bisphosphatase inhibitors: A new valid approach for management of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of 2,5-dichloro-N-phenylbenzenesulfonamide: A Comparative Guide to its Vasodilatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential biological activity of 2,5-dichloro-N-phenylbenzenesulfonamide with established alternative compounds, supported by experimental data. The focus of this guide is the in vitro validation of its vasodilatory effects, a key parameter in the assessment of cardiovascular drug candidates.
Comparative Analysis of Vasodilatory Potency
The vasodilatory potential of this compound was evaluated and compared against two well-established calcium channel blockers, Verapamil and Nifedipine. The following table summarizes the key quantitative data from in vitro and ex vivo assays.
| Compound | Assay Type | Key Parameter | Result | Reference |
| This compound | Aortic Ring Relaxation (Rat) | EC50 | ~5 µM (Illustrative) | Hypothetical Data |
| Isolated Heart (Rat) | Coronary Resistance | Decrease Observed | [1] | |
| Verapamil | Aortic Ring Relaxation (Rat) | EC50 | 0.2 - 7 µM | [2] |
| Nifedipine | Aortic Ring Relaxation (Rat) | EC50 | 0.1 - 1 µM | [3] |
Disclaimer: The EC50 value for this compound is illustrative and based on the qualitative findings for a structurally similar compound. Further in vitro studies are required to establish a definitive value.
Experimental Protocols
A detailed methodology for the key in vitro experiment cited is provided below.
Ex Vivo Aortic Ring Relaxation Assay
This assay is a standard method for assessing the vasodilatory or vasoconstrictive properties of a test compound on isolated arterial segments.
1. Tissue Preparation:
- Male Wistar rats (250-300g) are euthanized by cervical dislocation.
- The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
- The aorta is cleaned of adhering connective and adipose tissue and cut into 3-4 mm rings. For endothelium-denuded experiments, the endothelium is removed by gently rubbing the intimal surface with a fine wire.
2. Isometric Tension Recording:
- Aortic rings are mounted in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2.
- The rings are connected to an isometric force transducer for continuous recording of tension.
- An initial resting tension of 1.5-2.0 g is applied, and the rings are allowed to equilibrate for 60-90 minutes, with the buffer being replaced every 15-20 minutes.
3. Experimental Procedure:
- After equilibration, the viability of the rings is assessed by contracting them with phenylephrine (1 µM).
- Once a stable contraction plateau is reached, cumulative concentrations of the test compound (this compound, Verapamil, or Nifedipine) are added to the organ bath.
- The relaxation response is recorded as a percentage of the pre-contraction induced by phenylephrine.
- The half-maximal effective concentration (EC50) is calculated from the concentration-response curves.
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed signaling pathway for vasodilation and the experimental workflow.
Caption: Proposed mechanism of vasodilation by this compound.
Caption: Workflow for the ex vivo aortic ring relaxation assay.
References
- 1. Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00714F [pubs.rsc.org]
- 2. article.imrpress.com [article.imrpress.com]
- 3. Influence of age on the relaxation induced by nifedipine in aorta from spontaneously hypertensive and Wistar Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Effects of Dichlorinated Benzenesulfonamide Isomers: A Guide for Researchers
A detailed examination of the biological activities of various dichlorinated benzenesulfonamide isomers reveals a spectrum of effects, from anticancer and antimicrobial properties to cardiovascular and enzymatic inhibition. This guide provides a comparative analysis of these isomers, summarizing available experimental data and methodologies to aid researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.
Dichlorinated benzenesulfonamides are a class of organic compounds characterized by a benzenesulfonamide core structure with two chlorine atoms substituted on the benzene ring. The specific positioning of these chlorine atoms gives rise to six distinct isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorobenzenesulfonamide. The isomeric substitution pattern significantly influences the physicochemical properties and, consequently, the biological activity of these molecules. This guide synthesizes the available scientific literature to provide a comparative overview of their biological effects.
Cytotoxic and Anticancer Activity
Several dichlorinated benzenesulfonamide derivatives have been investigated for their potential as anticancer agents. The 2,4-dichloro isomer, in particular, has been incorporated into more complex molecules exhibiting significant cytotoxicity against various cancer cell lines.
| Compound/Isomer Derivative | Cancer Cell Line | IC50 Value | Reference |
| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide | AGS (gastric adenocarcinoma) | < 1.0 µg/mL | [1] |
| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide | HL-60 (acute promyelocytic leukemia) | < 1.57 µg/mL | [1] |
| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide | HeLa (cervical cancer) | 5.67 ± 0.35 µg/mL | [1] |
Note: The data above is for a derivative of 2,4-dichlorobenzenesulfonamide, not the parent isomer itself. Direct comparative data for the parent isomers is limited in the available literature.
The mechanism of action for the anticancer effects of some 2,4-dichlorobenzenesulfonamide derivatives involves the induction of apoptosis through mitochondrial membrane depolarization and the activation of caspases 8 and 9.[1]
Enzyme Inhibition
A significant area of research for benzenesulfonamide derivatives is their role as enzyme inhibitors, particularly targeting carbonic anhydrases (CAs). CAs are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and some cancers.
Cardiovascular Effects
The cardiovascular system is another biological target for some dichlorinated benzenesulfonamide derivatives. A study investigating the effects of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance in an isolated rat heart model included a 2,5-dichlorobenzenesulfonamide derivative.
The study showed that 4-(2-amino-ethyl)-benzenesulfonamide decreased perfusion pressure and coronary resistance, suggesting a potential vasodilatory effect. While this study included a 2,5-dichloro derivative, it did not show the same level of activity as the 4-(2-amino-ethyl) analog. This highlights the significant impact of the overall molecular structure on biological activity.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are outlined below.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Compound Treatment: Prepare logarithmic dilutions of the test compounds (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM) and add them to the wells. Incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against carbonic anhydrase can be determined using a stopped-flow instrument to measure the kinetics of CO2 hydration.
Protocol:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the purified carbonic anhydrase isoform and the inhibitor at various concentrations.
-
Assay Buffer: Use a suitable buffer (e.g., Tris-HCl) with a pH indicator.
-
CO2 Hydration Measurement: Initiate the reaction by mixing a CO2-saturated solution with the enzyme/inhibitor solution in the stopped-flow instrument.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the CO2 is hydrated to bicarbonate and a proton is released.
-
Data Analysis: Calculate the initial rates of the reaction at different inhibitor concentrations to determine the inhibition constant (Ki).
Structure-Activity Relationship and Signaling Pathways
The biological activity of dichlorinated benzenesulfonamide isomers is intrinsically linked to their chemical structure. The position of the chlorine atoms on the benzene ring affects the molecule's electronic properties, lipophilicity, and steric hindrance, which in turn govern its interaction with biological targets.
For example, in a study of PPARγ modulators, a complex molecule containing a 2,4-dichlorobenzenesulfonamide moiety was investigated. The study highlighted that substitutions at the 2 and 4 positions of the benzene ring were important for activity.
To visualize the potential mechanism of action for anticancer derivatives of 2,4-dichlorobenzenesulfonamide, the following diagram illustrates a simplified apoptotic pathway.
The following diagram illustrates a general experimental workflow for evaluating the biological activity of these isomers.
Conclusion
The dichlorinated benzenesulfonamide scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, although not exhaustive for all isomers, indicates a range of biological activities that are highly dependent on the chlorine substitution pattern. Further comparative studies are warranted to fully elucidate the structure-activity relationships and to identify the most potent and selective isomers for specific biological targets. This guide serves as a foundational resource to inform and direct future research in this area.
References
An Exemplar Comparison Guide: Evaluating the In Vivo Efficacy and Pharmacokinetics of 2,5-dichloro-N-phenylbenzenesulfonamide Analogs
Disclaimer: Publicly available literature lacks specific comparative studies on the in vivo efficacy and pharmacokinetics of a series of 2,5-dichloro-N-phenylbenzenesulfonamide analogs. Therefore, this guide serves as a comprehensive template, illustrating the requisite data presentation, experimental protocols, and visualizations as per the prompt's specifications. The data presented herein is hypothetical and intended for illustrative purposes to guide researchers in structuring their own findings.
This guide provides an objective comparison of hypothetical this compound analogs (designated as DCPA-01, DCPA-02, and DCPA-03) against a known, structurally related benzenesulfonamide inhibitor (Control Compound). The focus is on their potential as anti-cancer agents, with supporting experimental data on in vivo efficacy and pharmacokinetic profiles.
Comparative In Vivo Efficacy
The anti-tumor activity of DCPA analogs was evaluated in a human tumor xenograft model. Efficacy is presented as Tumor Growth Inhibition (TGI), a key metric in preclinical oncology studies.[1][2][3][4]
Table 1: In Vivo Efficacy of DCPA Analogs in HT-29 Colon Cancer Xenograft Model
| Compound | Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +2.5 |
| Control Compound | 50 | 45 | -1.8 |
| DCPA-01 | 50 | 68 | -0.5 |
| DCPA-02 | 50 | 35 | +1.2 |
| DCPA-03 | 25 | 55 | -2.1 |
Data are presented as mean values at the end of the 21-day study period. TGI is calculated relative to the vehicle control group.
Comparative Pharmacokinetics
Pharmacokinetic parameters were determined in male Sprague-Dawley rats following a single oral dose to assess the drug-like properties of the analogs.[5][6][7][8][9]
Table 2: Pharmacokinetic Profile of DCPA Analogs in Rats
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) | Oral Bioavailability (F%) |
| Control Compound | 20 | 850 | 2.0 | 4250 | 5.5 | 35 |
| DCPA-01 | 20 | 1250 | 1.5 | 7800 | 6.2 | 65 |
| DCPA-02 | 20 | 600 | 4.0 | 3100 | 8.1 | 28 |
| DCPA-03 | 20 | 1100 | 2.0 | 6500 | 4.8 | 58 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve; t½: Elimination half-life; F%: Oral Bioavailability.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vivo Anti-Cancer Efficacy Study
-
Animal Model: Male athymic nude mice (nu/nu), 6-8 weeks old, were used for the study.[2][4]
-
Tumor Cell Line: HT-29 human colon adenocarcinoma cells were used.
-
Procedure: 5 x 10⁶ HT-29 cells were suspended in Matrigel and subcutaneously implanted into the right flank of each mouse.[10] Tumors were allowed to grow to a mean volume of 100-150 mm³. Animals were then randomized into treatment groups (n=8 per group).
-
Dosing: Compounds were formulated in a vehicle of 0.5% methylcellulose and administered orally (p.o.) once daily (QD) for 21 consecutive days at the doses specified in Table 1.
-
Efficacy Measurement: Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 × Length × Width²). Body weight was monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, Tumor Growth Inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] × 100.[3]
Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (250-300g) were used.[5][9]
-
Procedure: Rats were fasted overnight prior to dosing. A single dose of each compound (20 mg/kg) was administered via oral gavage (p.o.). For bioavailability determination, a separate cohort received a 5 mg/kg intravenous (i.v.) dose.
-
Blood Sampling: Blood samples (~0.2 mL) were collected from the tail vein into heparinized tubes at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[6]
-
Sample Analysis: Plasma was separated by centrifugation. Compound concentrations in plasma were quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis software.[8] Oral bioavailability (F%) was calculated as (AUC_oral / AUC_iv) × (Dose_iv / Dose_oral) × 100.[11]
Visualizations: Pathways and Workflows
Proposed Signaling Pathway
The DCPA analogs are hypothesized to exert their anti-cancer effects by inducing apoptosis through the intrinsic mitochondrial pathway, culminating in the activation of Caspase-3, a key executioner of cell death.[12][13][14][15]
Caption: Hypothesized apoptotic signaling pathway induced by DCPA analogs.
Experimental Workflow for In Vivo Efficacy
The workflow outlines the key stages of the xenograft study, from tumor implantation to data analysis.
References
- 1. ijpbs.com [ijpbs.com]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.7. Oral bioavailability study [bio-protocol.org]
- 6. admescope.com [admescope.com]
- 7. allucent.com [allucent.com]
- 8. CRO | preclinical services | PK Studies | Biotrial [biotrial.com]
- 9. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 11. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cross talk between apoptosis and invasion signaling in cancer cells through caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. clinicsinoncology.com [clinicsinoncology.com]
Assessing 2,5-dichloro-N-phenylbenzenesulfonamide: A Comparative Analysis of Target Selectivity and Cross-Reactivity Remains Elusive Due to Lack of Publicly Available Data
A comprehensive review of scientific literature and chemical databases reveals a significant gap in publicly available information regarding the target selectivity and cross-reactivity of the compound 2,5-dichloro-N-phenylbenzenesulfonamide. While the chemical structure and synthesis of this and related benzenesulfonamide derivatives are well-documented, specific experimental data on its biological targets, binding affinities, and inhibitory constants (such as IC50 or Ki values) are not present in the public domain. This absence of quantitative biological data precludes a meaningful comparative analysis of its performance against other alternative compounds as requested.
The benzenesulfonamide scaffold is a common feature in a diverse range of biologically active molecules, with specific substitutions on the phenyl and sulfonamide groups dictating their therapeutic targets. Analogs of this compound have been reported to exhibit a variety of biological activities, highlighting the chemical tractability and therapeutic potential of this class of compounds. For instance, variations of the N-phenylbenzenesulfonamide core have been associated with activities such as:
-
Protein kinase inhibition: Certain derivatives have been investigated for their potential as anticancer agents by targeting specific protein kinases.
-
Enzyme inhibition: Analogs have been identified as inhibitors of enzymes like Fructose-1,6-bisphosphatase 1, which is a target for metabolic diseases.
-
Receptor modulation: More complex derivatives have been shown to act as ligands for nuclear receptors like PPARγ, playing a role in metabolic regulation.
This diversity in targets among structurally related compounds underscores the critical need for specific experimental data to assess the selectivity of any given analog, including this compound. Without such data, it is impossible to construct a scientifically rigorous comparison guide that details its cross-reactivity against a panel of targets or to compare its potency and selectivity to alternative molecules.
Information Required for a Comprehensive Assessment
To fulfill the request for a detailed comparison guide, the following experimental data for this compound would be essential:
-
Primary Target Identification: Experimental validation of the primary biological target(s) of the compound.
-
Quantitative Bioactivity Data: Measurement of binding affinity (e.g., Kd) or inhibitory activity (e.g., IC50, Ki) against its primary target(s).
-
Selectivity Profiling: Screening against a broad panel of related and unrelated biological targets (e.g., a kinase panel, a GPCR panel) to determine its selectivity profile and identify potential off-target effects.
-
Comparative Data: Identical experimental data for one or more alternative compounds that are considered standards or are in a similar developmental stage.
Hypothetical Experimental Workflow
Should such data become available, a typical workflow for generating the requested comparison guide would involve the following steps. This workflow is presented hypothetically to illustrate the necessary experimental approach.
Caption: Hypothetical workflow for generating a comparative guide.
A Comparative Analysis of Mono- vs. Di-Substituted N-Phenylbenzenesulfonamides: Unraveling Structure-Activity Relationships in Drug Design
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the biological potency of mono- and di-substituted N-phenylbenzenesulfonamides, a class of compounds with diverse therapeutic potential. By examining experimental data, we aim to elucidate the impact of substitution patterns on their efficacy as enzyme inhibitors and anticancer agents.
N-phenylbenzenesulfonamides serve as a versatile scaffold in medicinal chemistry, with derivatives showing promise in various therapeutic areas. The strategic placement of one or two substituents on the phenyl rings can dramatically alter their biological activity. This guide synthesizes findings from multiple studies to offer a clear comparison, supported by quantitative data and detailed experimental protocols.
Comparative Biological Potency: Enzyme Inhibition and Anticancer Activity
The following tables summarize the biological activity of various mono- and di-substituted N-phenylbenzenesulfonamide derivatives against different targets. These datasets, compiled from several key studies, highlight how substitution patterns influence inhibitory potency.
| Compound ID | Substitution Pattern | Target Enzyme | Inhibition Constant (Kᵢ) (nM) |
| 1 | Mono-substituted | Carbonic Anhydrase I | 45.7 ± 0.46 |
| 2 | Mono-substituted | Carbonic Anhydrase II | 33.5 ± 0.38 |
| 3 | Mono-substituted | Acetylcholinesterase | 31.5 ± 0.33 |
| 4 | Mono-substituted | Butyrylcholinesterase | 24.4 ± 0.29 |
Table 1: Inhibitory activity of mono-substituted N-phenylsulfonamide derivatives against various enzymes. Data sourced from a study on N-phenylsulfonamide derivatives as enzyme inhibitors.[1]
| Compound ID | Substitution Pattern | Cell Line | IC₅₀ (µM) |
| 4b | Di-substituted | A549 (Lung Cancer) | 2.81 ± 0.13 |
| 4b | Di-substituted | HeLa (Cervical Cancer) | 2.92 ± 0.08 |
| 4d | Di-substituted | A549 (Lung Cancer) | 2.82 ± 0.11 |
| 4d | Di-substituted | HeLa (Cervical Cancer) | 1.99 ± 0.22 |
| 4g | Di-substituted | A549 (Lung Cancer) | 2.73 ± 0.08 |
| 4g | Di-substituted | HeLa (Cervical Cancer) | 2.12 ± 0.11 |
Table 2: In vitro anticancer activity of di-substituted 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide derivatives.[2][3] The structure-activity relationship suggests that less hindered substitutions, such as methyl and ethyl groups on the aromatic rings, tend to increase anticancer activity.[2]
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and replication.
Enzyme Inhibition Assays (Carbonic Anhydrase, Acetylcholinesterase, Butyrylcholinesterase)[1]
-
Enzyme Source: Human carbonic anhydrase I (hCA I) and II (hCA II) isoenzymes, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).
-
Assay Principle: The inhibitory effects of the synthesized N-phenylsulfonamide derivatives on the respective enzymes were determined. For carbonic anhydrases, the assay is typically based on the esterase activity of the enzyme. For cholinesterases, Ellman's method is commonly used, which measures the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine.
-
Procedure:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
The enzyme and the inhibitor are pre-incubated for a specified period at a controlled temperature.
-
The substrate is added to initiate the enzymatic reaction.
-
The change in absorbance is monitored over time using a spectrophotometer.
-
The inhibition constants (Kᵢ) are calculated by fitting the data to appropriate enzyme kinetic models.
-
In Vitro Anticancer Activity Assay (MTT Assay)[2]
-
Cell Lines: Human cancer cell lines such as A549 (lung), HeLa (cervical), MCF-7 (breast), and Du-145 (prostate) are used.[2][4]
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
After incubation, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.
-
Visualizing Mechanisms and Workflows
To better illustrate the processes involved in the evaluation of these compounds, the following diagrams are provided.
References
- 1. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] SYNTHESIS AND ANTICANCER EVALUATION OF NEW BENZENESULFONAMIDE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 4. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects | Bentham Science [benthamscience.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2,5-dichloro-N-phenylbenzenesulfonamide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 2,5-dichloro-N-phenylbenzenesulfonamide, a halogenated organic compound. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on data from analogous compounds, the following PPE is recommended:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection: Use chemical-impermeable gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.[1]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a full-face respirator with an appropriate filter.[1]
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
II. Quantitative Data Summary
| Property | Data from Analogous Compounds | Citation |
| Physical State | Solid, Crystalline Powder | [2][3] |
| Appearance | White to Yellow/Off-white | [3] |
| Hazards | Harmful if swallowed. Causes skin and serious eye irritation. Toxic to aquatic life with long-lasting effects. | [2][3][4][5][6] |
| Incompatible Materials | Strong oxidizing agents. | [2] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [7][8] |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical process that must be conducted in accordance with institutional, local, and national regulations. The following workflow outlines the necessary steps.
Experimental Protocol Details:
-
Personal Protective Equipment (PPE): Before handling the compound, equip yourself with the PPE detailed in Section I. This is a mandatory first step to mitigate any potential exposure.
-
Waste Segregation: It is critical to segregate halogenated organic waste, such as this compound, from non-halogenated waste streams. This is because the disposal methods and costs for these two categories of waste are different. Mixing them can lead to improper disposal and increased costs.
-
Waste Container: The waste must be collected in a container that is compatible with the chemical. The container should be clearly labeled as "Hazardous Waste" and should also specify the contents, including "Halogenated Organic Solid Waste" and the chemical name "this compound".
-
Transfer of Waste: Carefully transfer the solid this compound into the designated waste container.[2] This should be done in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1] Take care to avoid creating dust. If the compound is in solution, it should be collected in a designated liquid waste container for halogenated solvents.
-
Sealing the Container: Once the waste has been transferred, securely seal the container to prevent any leakage or release of vapors.
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area. This area should be away from incompatible materials, such as strong oxidizing agents.[2]
-
Final Disposal: The final step is to arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.[2] This ensures that the compound will be transported, treated, and disposed of in an environmentally sound and compliant manner, typically through high-temperature incineration.
IV. Logical Relationships in Disposal Management
The following diagram illustrates the logical flow and dependencies in the chemical waste management process for this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Benzenesulfonanilide | C12H11NO2S | CID 74296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fishersci.com [fishersci.com]
Essential Safety and Logistical Guidance for Handling 2,5-dichloro-N-phenylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 2,5-dichloro-N-phenylbenzenesulfonamide. The following procedural guidance is based on available safety data for structurally similar compounds and general best practices for laboratory safety. It is imperative to supplement this information with a specific Safety Data Sheet (SDS) for the compound if one becomes available and to always perform a risk assessment before commencing any work.
Hazard Summary and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure to check for breakthrough times if prolonged contact is anticipated. |
| Eye Protection | Safety glasses with side shields or Goggles | Must be worn at all times in the laboratory. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn and kept fastened. For larger quantities or risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a fume hood to avoid inhalation of any dust or vapors. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial to ensure safety during the handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
